Product packaging for GSK-3 Inhibitor X(Cat. No.:CAS No. 667463-85-6)

GSK-3 Inhibitor X

Cat. No.: B606118
CAS No.: 667463-85-6
M. Wt: 398.2 g/mol
InChI Key: HUDSYNWJCPDHLL-UHFFFAOYSA-N
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Description

Background on Glycogen (B147801) Synthase Kinase-3 (GSK-3) in Cellular Physiology and Pathophysiology

Multifaceted Roles of GSK-3 in Diverse Cellular Processes

Initially identified for its role in regulating glycogen synthesis in response to insulin (B600854), GSK-3 has since been recognized as a multifunctional kinase that phosphorylates a vast number of substrates. oncotarget.comoaepublish.com This broad substrate specificity allows GSK-3 to influence a wide range of cellular processes. These include:

Metabolism: Beyond glycogen synthesis, GSK-3 is involved in glucose metabolism and energy homeostasis. oncotarget.com

Cell Growth and Proliferation: GSK-3 participates in the regulation of cell cycle progression. nih.govinvivochem.com

Survival and Apoptosis: GSK-3 can have both pro-apoptotic and anti-apoptotic effects depending on the cellular context, playing a role in determining cell fate. nih.govnih.gov

Gene Expression: It regulates the activity of numerous transcription factors, thereby influencing the expression of a wide variety of genes. oaepublish.comnih.gov

Dual Nature of GSK-3 Activity (Constitutive activity and inactivation via phosphorylation)

Unlike most kinases that are activated by signaling events, GSK-3 is typically constitutively active in resting cells. nih.govdrugbank.comnihr.ac.uk Its activity is primarily regulated through inhibition. patsnap.com The principal mechanism of GSK-3 inactivation is phosphorylation at specific serine residues: Ser21 on GSK-3α and Ser9 on GSK-3β. oaepublish.comstemcell.com This phosphorylation is carried out by several other kinases, most notably Akt (also known as Protein Kinase B), which is a key component of the PI3K signaling pathway. stemcell.comthieme-connect.com Phosphorylation of these N-terminal serine residues induces a pseudosubstrate conformation, which blocks the enzyme's active site and inhibits its kinase activity. stemcell.com Conversely, for maximal activity, GSK-3 requires phosphorylation on a tyrosine residue (Tyr216 for GSK-3β). drugbank.comnih.gov

Involvement of GSK-3 in Key Signaling Pathways

GSK-3 acts as a crucial regulatory node, integrating signals from multiple major pathways. drugbank.comthieme-connect.com Its position as a downstream effector allows it to mediate the cellular responses to a variety of external stimuli. Key pathways involving GSK-3 include:

Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for degradation. nih.govthieme-connect.com Wnt signaling inhibits GSK-3, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription. thieme-connect.com

PI3K/Akt/mTOR Pathway: Growth factors and insulin activate the PI3K/Akt pathway, which leads to the inhibitory phosphorylation of GSK-3. thieme-connect.comresearchgate.netplos.org This pathway is central to cell survival and growth.

NF-κB Pathway: GSK-3 can modulate the activity of NF-κB, a key regulator of inflammation and immune responses. stemcell.comresearchgate.net

Other Pathways: GSK-3 is also influenced by signals from G protein-coupled receptors (GPCRs), cytokines, and other growth factors. drugbank.comthieme-connect.com

Rationale for Pharmacological Inhibition of GSK-3 as a Preclinical Therapeutic Strategy

Hyperactivity of GSK-3 in Various Pathological Conditions

The central role of GSK-3 in cellular regulation means that its dysregulation, particularly its hyperactivity, is implicated in the pathophysiology of a broad spectrum of diseases. myotonic.orgersnet.org This makes the pharmacological inhibition of GSK-3 a compelling therapeutic strategy. ersnet.orgnih.gov

Neurodegeneration: GSK-3 hyperactivity is a key factor in Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and is also linked to the production of amyloid-β plaques. springermedizin.dedrugbank.commdpi.com

Mood Disorders: GSK-3 is a target for lithium, a long-standing treatment for bipolar disorder, suggesting that its inhibition is beneficial in managing mood disorders. ersnet.orgresearchgate.net

Cancer: The role of GSK-3 in cancer is complex and can be context-dependent. However, in many cancers, including colorectal and pancreatic cancer, GSK-3 activity supports tumor cell proliferation and survival, and its inhibition can induce apoptosis and sensitize cells to chemotherapy. invivochem.comstemcell.comresearchgate.net

Metabolic Disorders: Dysregulated GSK-3 activity is associated with insulin resistance and the development of type 2 diabetes. springermedizin.deoncotarget.com

Inflammation: GSK-3 promotes the production of pro-inflammatory molecules, and its inhibition has been shown to have potent anti-inflammatory effects in preclinical models. nih.govnih.gov

The widespread implications of GSK-3 hyperactivity provide a strong rationale for the development of specific inhibitors as potential therapeutic agents for these debilitating conditions.

Detailed Research Findings on GSK-3 Inhibitor X (Tideglusib)

This compound, based on the compound Tideglusib (B1682902), is a non-ATP-competitive, irreversible inhibitor of GSK-3β. drugbank.commdpi.com Its unique mechanism of action and promising preclinical data have made it a subject of significant investigation.

Preclinical Efficacy in Alzheimer's Disease Models

In preclinical studies using animal models of Alzheimer's disease, this compound has demonstrated multiple neuroprotective effects. Treatment has been shown to reduce the hyperphosphorylation of tau, decrease the burden of amyloid-β plaques, prevent neuronal loss, and reduce astrocytosis. oaepublish.comnih.govthieme-connect.commdpi.com These molecular and cellular changes translated to functional improvements, with treated animals showing enhanced learning and memory. drugbank.com

Preclinical Investigations in Cancer

The potential of GSK-3 inhibition in oncology has been explored using various models. In a study on rhabdomyosarcoma (RMS), a common childhood soft tissue sarcoma, this compound was tested in patient-derived xenograft (PDX) models. oncotarget.comnih.gov While the inhibitor showed effective on-target activity by reducing the phosphorylation of β-catenin, it did not, as a single agent, affect tumor growth or induce myodifferentiation in these specific preclinical models. oncotarget.comnih.govresearchgate.net

Preclinical Findings in Myotonic Dystrophy

Myotonic dystrophy type 1 (DM1) is a genetic disorder where GSK-3β activity is elevated. nih.gov Preclinical studies in mouse models of DM1 have shown that treatment with this compound can lead to significant improvements in skeletal muscle symptoms, including muscle weakness and myotonia. mdpi.com Furthermore, prenatal treatment in a mouse model improved behavioral defects. mdpi.com These findings suggest that inhibiting GSK-3 could address some of the core pathological mechanisms of the disease. myotonic.orgpcori.org

Table 1: Preclinical Research Findings for this compound (Tideglusib)

Disease Model Key Preclinical Findings Observed Effects Reference(s)
Alzheimer's Disease Transgenic mouse models Reduced tau hyperphosphorylation, decreased Aβ plaque load, prevented neuronal loss, improved spatial memory. drugbank.com, nih.gov, thieme-connect.com, oaepublish.com, mdpi.com
Rhabdomyosarcoma Patient-derived xenograft (PDX) models Reduced phosphorylation of β-catenin, but no significant effect on tumor growth or myodifferentiation as a monotherapy. oncotarget.com, researchgate.net, nih.gov, nih.gov
Myotonic Dystrophy Type 1 Mouse models (including HSALR and DMSXL) Improved skeletal muscle symptoms (weakness, atrophy, myotonia), corrected CUGBP1 activity, and improved behavioral defects. pcori.org, mdpi.com, nih.gov, myotonic.org
Alcohol Use Disorder Mouse models of chronic and binge drinking Decreased ethanol (B145695) consumption in both intermittent and binge-like drinking models. patsnap.com, nih.gov
Tooth Repair Mouse models with tooth damage Promoted natural dentine reinforcement and repair of small holes. drugbank.com

Table 2: Comparative Inhibitory Activity of Selected GSK-3 Inhibitors

Compound Name Target(s) IC₅₀ Mechanism Reference(s)
Tideglusib (this compound) GSK-3β ~60 nM Non-ATP-competitive, Irreversible invivochem.com
CHIR99021 GSK-3α / GSK-3β 10 nM / 6.7 nM ATP-competitive captivatebio.com
Lithium GSK-3 (and others) 1-2 mM Direct competition with Mg²⁺ and indirect ersnet.org
6-Bromoindirubin-3'-oxime (BIO) GSK-3 - ATP-competitive pnas.org

Preclinical Evidence Supporting GSK-3 Inhibition for Therapeutic Benefit

A substantial body of preclinical research provides a strong rationale for the therapeutic potential of GSK-3 inhibition across a range of diseases. Hyperactivity of GSK-3 is considered a causative factor in the pathogenesis of several conditions, and its inhibition has shown promise in various in vivo and in vitro models. mdpi.comnih.gov

In the context of neurodegenerative and psychiatric disorders, GSK-3 inhibition has demonstrated significant neuroprotective effects. nih.govfrontiersin.org For instance, in animal models of Alzheimer's disease, GSK-3 inhibitors have been shown to reduce the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, and decrease the production of beta-amyloid plaques. researchgate.netcsic.es Studies using GSK-3 inhibitors like lithium have shown reduced levels of aggregated, insoluble tau, which correlates with a decrease in axonal degeneration. acs.org In models of traumatic brain injury (TBI), administration of GSK-3 inhibitors enhanced neuroprotection and suppressed neuroinflammation, leading to improved cognitive and behavioral outcomes. nih.gov Furthermore, inhibitors such as AR-A014418 and Tideglusib have produced anti-depressive-like results in widely used preclinical tests. nih.gov

The role of GSK-3 in cancer is complex, but in many advanced cancers, it acts as a positive regulator of cancer cell proliferation and survival. aacrjournals.org Preclinical studies have shown that GSK-3 inhibitors can induce cell cycle arrest, apoptosis, and differentiation of malignant cells in various cancer models, including pancreatic cancer, leukemia, and renal cancer. wikipedia.orgcsic.esaacrjournals.org For example, the GSK-3 inhibitor 9-ING-41 has demonstrated antitumor activity in models of ovarian, pancreatic, and renal cancer. aacrjournals.org

GSK-3 inhibition also shows therapeutic potential for inflammatory conditions and metabolic diseases. By modulating the NF-κB signaling pathway, GSK-3 inhibitors can attenuate the systemic inflammatory response in models of sepsis and ischemia/reperfusion injury. frontiersin.org In models of diabetes, competitive inhibitors of GSK-3 have been shown to increase glucose tolerance. wikipedia.org The inhibitor BI-5521, for example, demonstrated glucose-lowering efficacy in rodent models. opnme.com

Disease AreaPreclinical ModelObserved Therapeutic Effect of GSK-3 InhibitionExample Inhibitors Used in StudiesReference
Neurodegeneration (Alzheimer's)Animal modelsReduced tau hyperphosphorylation and amyloid plaquesLithium, Tideglusib researchgate.netcsic.esacs.org
Psychiatric Disorders (Depression)Forced swim test in animalsAnti-depressive like activityAR-A014418, Tideglusib, L803-mts nih.gov
Brain Injury (TBI)Animal models of TBIEnhanced neuroprotection, suppressed neuroinflammationVarious small molecules nih.gov
Cancer (Pancreatic, Leukemia)In vitro and in vivo cancer modelsInduction of apoptosis, cell cycle arrest, reduced tumor growthLY2090314, 9-ING-41, Tideglusib csic.esaacrjournals.orgfrontiersin.org
Inflammatory ConditionsAnimal models of sepsis, inflammationDown-regulation of pro-inflammatory cytokines (e.g., IL-6)9-ING-41 frontiersin.org
Metabolic Disease (Diabetes)Diabetic rodent models (db/db mice)Increased glucose tolerance, decreased plasma glucoseBI-5521 opnme.comwikipedia.org

Overview of this compound within the Landscape of Contemporary GSK-3 Modulators

For the purposes of this review, we will refer to the compound Tideglusib as "this compound." Tideglusib is a notable example of a GSK-3 inhibitor that has advanced to clinical trials for conditions including Alzheimer's disease and progressive supranuclear palsy. nih.govpatsnap.com It represents a specific class of inhibitors that differs from the more common ATP-competitive agents, providing a valuable case study for understanding the nuances of GSK-3 modulation.

Classification of GSK-3 Inhibitors (e.g., ATP-competitive, non-ATP competitive/allosteric, substrate-competitive)

Pharmacological inhibitors of GSK-3 are structurally diverse and can be categorized based on their mechanism of action. wikipedia.orgfrontiersin.orgingentaconnect.com The primary classifications are ATP-competitive, non-ATP competitive (or allosteric), and substrate-competitive inhibitors. opnme.compatsnap.com

ATP-Competitive Inhibitors: This is the largest and most extensively studied class of GSK-3 inhibitors. mdpi.comnih.gov These small molecules target the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and thus blocking the phosphorylation of substrates. thno.orgfrontiersin.org While many potent ATP-competitive inhibitors have been developed, a major challenge is achieving high selectivity, as the ATP-binding site is similar across the entire human kinome, which can lead to off-target effects. mdpi.comfrontiersin.org Examples include compounds from the maleimide (B117702), paullone, and aminopyrimidine chemical classes. wikipedia.orgfrontiersin.org

Non-ATP Competitive/Allosteric Inhibitors: These inhibitors bind to a site on the GSK-3 enzyme that is distinct from the ATP-binding pocket. opnme.comcsic.es This binding induces a conformational change in the enzyme that reduces its catalytic activity. Because allosteric sites are generally less conserved among kinases than the ATP-binding site, these inhibitors have the potential for greater selectivity. nih.gov this compound (Tideglusib) belongs to this class. nih.govpatsnap.comacs.org The thiadiazolidinone (B1220539) (TDZD) family of compounds, including Tideglusib, were the first reported non-ATP competitive GSK-3 inhibitors. thno.orgacs.org

Substrate-Competitive Inhibitors (SCIs): This class of inhibitors represents an emerging and highly specific approach. SCIs are designed to interfere with the interaction between GSK-3 and its protein substrates. patsnap.commdpi.com GSK-3 often requires a "priming" phosphorylation on its substrates, and the binding site for this primed substrate is distinct and more variable than the ATP pocket. frontiersin.orgnih.gov By targeting this substrate-binding domain, SCIs can achieve high selectivity. mdpi.comresearchgate.net Early examples were based on phosphorylated peptides, and more recently, small molecules like 5-imino-1,2,4-thiadiazoles have been developed as SCIs. nih.govnih.gov

Inhibitor ClassMechanism of ActionPotential AdvantagesPotential ChallengesExample Compound(s)Reference
ATP-CompetitiveBinds to the ATP pocket, blocking ATP binding.Large number of compounds developed; high potency can be achieved.Low specificity due to conserved ATP site across kinases; potential for off-target effects.CHIR-99021, LY2090314, AR-A014418 nih.govfrontiersin.orgfrontiersin.org
Non-ATP Competitive / AllostericBinds to an allosteric site, changing enzyme conformation to an inactive state.Higher potential for selectivity compared to ATP-competitive inhibitors.More challenging to discover and design.Tideglusib (this compound) thno.orgnih.govpatsnap.comacs.org
Substrate-CompetitiveBinds to the substrate recognition site, blocking substrate binding.Theoretically the most selective approach; targets unique substrate interactions.Difficult to design due to less defined binding sites; often based on larger peptide structures.L803-mts, 5-imino-1,2,4-thiadiazoles nih.govpatsnap.comnih.gov

Positioning of this compound within Current GSK-3 Inhibitor Chemotypes

This compound (Tideglusib) is a member of the thiadiazolidinone (TDZD) chemical class. nih.govacs.org The TDZDs were the first family of compounds identified as non-ATP competitive inhibitors of GSK-3. acs.orgrndsystems.com Their discovery marked a significant step forward in the development of more selective GSK-3 modulators. The core structure of these compounds is a heterocyclic thiadiazolidinone ring, and structure-activity relationship studies have explored various substitutions on this scaffold to optimize potency and selectivity. thno.orgacs.org

The landscape of GSK-3 inhibitor chemotypes is highly diverse, reflecting decades of intensive research. nih.govfrontiersin.org Beyond the TDZDs, other prominent chemotypes include:

Maleimides: Arylindolemaleimides are ATP-competitive inhibitors. wikipedia.org

Paullones: Compounds like kenpaullone (B1673391) are ATP-competitive and belong to a family of benzazepinones. acs.org

Marine-Derived Inhibitors: A number of inhibitors have been isolated from marine organisms, such as hymenialdisine, which is an ATP-competitive inhibitor. acs.org

Pyrazolopyrimidines and Pyridines: These heterocyclic scaffolds form the basis of several potent and selective ATP-competitive inhibitors. thno.orgfrontiersin.org

Metal Cations: The simplest GSK-3 inhibitor is the cation lithium, which is thought to compete with magnesium ions required for kinase activity and also acts as a non-competitive inhibitor with respect to ATP. nih.govfrontiersin.org

This compound (Tideglusib) is thus positioned as a pioneering clinical candidate from the non-ATP competitive class, specifically from the thiadiazolidinone chemotype, offering a distinct mechanistic profile compared to the majority of ATP-competitive inhibitors that dominate the preclinical research landscape.

Scope and Objectives of the Academic Research Outline for this compound

The academic and clinical investigation of a compound like this compound (Tideglusib) is multifaceted. The primary objective is to fully characterize its therapeutic potential and mechanism of action to enable its effective and safe application. The scope of such research encompasses several key areas:

Elucidation of Specific Molecular Interactions: A core objective is to precisely map the binding site of this compound on the GSK-3 enzyme. While it is known to be non-ATP competitive, detailed structural studies (e.g., X-ray co-crystallography) are needed to identify the specific amino acid residues involved in the interaction. This knowledge is crucial for the rational design of second-generation inhibitors with improved potency and selectivity.

Profiling Isoform Selectivity: Research must continue to define the relative inhibitory activity of this compound against the GSK-3α and GSK-3β isoforms. biorxiv.org Since the isoforms may have distinct physiological and pathological roles, understanding any isoform preference is critical for predicting therapeutic effects and potential side effects in different diseases. mdpi.com

Exploration of New Therapeutic Indications: Building on the broad preclinical evidence for GSK-3 inhibition, a key objective is to systematically evaluate this compound in a wider range of disease models. This includes exploring its efficacy in different types of cancer, various neuroinflammatory conditions, and metabolic disorders where GSK-3 is implicated but where the specific inhibitor has not yet been tested. nih.govfrontiersin.org

Investigation of Downstream Signaling Pathways: A significant research goal is to move beyond simply confirming GSK-3 inhibition and to comprehensively map the downstream consequences. This involves using proteomic and transcriptomic approaches to identify which specific GSK-3-mediated signaling pathways (e.g., Wnt/β-catenin, tau phosphorylation, NF-κB) are most affected by the inhibitor in different cell types and disease contexts. mdpi.com

Development of Biomarkers: To facilitate future clinical development, a crucial objective is the identification and validation of pharmacodynamic biomarkers. These are measurable indicators (e.g., levels of phosphorylated substrates in accessible tissues or fluids) that confirm the inhibitor is engaging its target and producing a biological effect in patients. researchgate.netcsic.es This is essential for guiding clinical trial design.

By pursuing these objectives, the academic research community can build a comprehensive understanding of this compound, paving the way for its potential translation into a clinically effective therapy and informing the broader field of GSK-3 drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12BrN3O3 B606118 GSK-3 Inhibitor X CAS No. 667463-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

667463-85-6

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

IUPAC Name

[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate

InChI

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3

InChI Key

HUDSYNWJCPDHLL-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIO-acetoxime;  (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA

Origin of Product

United States

Molecular Mechanisms of Glycogen Synthase Kinase 3 Inhibition by Gsk 3 Inhibitor X

Binding Site Analysis and Molecular Interaction Profiling of CHIR-99021

The efficacy and selectivity of CHIR-99021 are rooted in its specific interactions within the GSK-3 binding pocket.

CHIR-99021 is a well-established ATP-competitive inhibitor of GSK-3. researchgate.nethellobio.comguidetopharmacology.orgfishersci.com This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. dcchemicals.com By occupying the ATP-binding pocket, CHIR-99021 prevents the transfer of a phosphate (B84403) group from ATP to downstream substrates, thereby blocking the enzyme's catalytic activity. agscientific.com Kinetic analyses confirm this mechanism, showing that the inhibition is purely competitive with respect to ATP. biorxiv.org This mode of action is a common strategy for kinase inhibitors, but the high potency and selectivity of CHIR-99021 distinguish it from many others. nih.gov

Key interacting residues in the GSK-3β active site include:

Lys85: This residue is critical for anchoring ATP. Inhibitors often form hydrogen bonds with Lys85. nih.govrsc.org

Asp200: This residue is also crucial for catalysis and inhibitor binding, often forming hydrogen bonds. nih.gov

Val135: Located in the "hinge region" of the kinase, this residue forms hydrogen bonds with the inhibitor, a crucial interaction for many ATP-competitive inhibitors. rsc.orgnih.gov

Molecular docking simulations predict that the 2,4-dichlorophenyl group of CHIR-99021 fits into a hydrophobic pocket formed by residues including Ile62, Gly63, and Val70 at the top of the binding site, and another pocket at the bottom involving Val70, Lys85, and Asp200. chemrxiv.org This precise fit, complemented by specific hydrogen bonds and van der Waals forces, accounts for the inhibitor's high potency and selectivity. ut.ac.ir

Characterization of ATP-Competitive or Allosteric Binding Modes of GSK-3 Inhibitor X

Kinase Selectivity Profiling of CHIR-99021 against the Human Kinome (e.g., comparison with CDKs, PKA, MAPK)

A defining feature of CHIR-99021 is its remarkable selectivity for GSK-3 over other kinases. nih.gov This is crucial for its utility as a chemical probe, as off-target effects can confound experimental results.

CHIR-99021 exhibits over 500-fold selectivity for GSK-3 compared to closely related kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Extracellular signal-Regulated Kinase 2 (ERK2). dcchemicals.comgendepot.com Further studies have shown it has over 800-fold selectivity against a panel of 45 other enzymes and receptors. hellobio.comtocris.com While some moderate inhibition of other kinases like BRAF and DYRK1B has been noted, particularly at higher concentrations, its selectivity profile is considered exceptionally high compared to other GSK-3 inhibitors like BIO (6-bromoindirubin-3'-oxime) and SB-216763. researchgate.netnih.gov

Table 1: Inhibitory Activity of CHIR-99021 against GSK-3 and Other Kinases

Kinase TargetIC50 (nM)Selectivity vs. GSK-3β
GSK-3β6.7-
GSK-3α10~1.5-fold less sensitive
CDC2 (CDK1)>3,350>500-fold
ERK2 (MAPK1)>3,350>500-fold

Data compiled from sources apexbt.comdcchemicals.commedchemexpress.com. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Kinetic Analysis of GSK-3 Inhibition by CHIR-99021 (e.g., impact on substrate phosphorylation kinetics)

Kinetic studies provide a quantitative measure of an inhibitor's potency and its mechanism of action. CHIR-99021 is a potent inhibitor with low nanomolar efficacy.

IC50 Values: The half-maximal inhibitory concentration (IC50) for CHIR-99021 is approximately 6.7 nM for GSK-3β and 10 nM for GSK-3α. biogenous.cnapexbt.comfishersci.comtocris.com

Ki Value: The inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor, has been reported to be 9.8 nM for human GSK-3β. biogenous.cndcchemicals.com

Mechanism: As an ATP-competitive inhibitor, CHIR-99021 increases the apparent Michaelis constant (Km) for ATP without affecting the maximum reaction velocity (Vmax), a classic sign of competitive inhibition. biorxiv.orgoup.com This means that higher concentrations of ATP are required to achieve the same reaction rate in the presence of the inhibitor.

Table 2: Kinetic Parameters of CHIR-99021

ParameterValueTarget Enzyme
IC506.7 nMGSK-3β
IC5010 nMGSK-3α
Ki9.8 nMGSK-3β

Data compiled from sources biogenous.cnapexbt.comfishersci.comdcchemicals.com.

Conformational Dynamics of GSK-3 upon CHIR-99021 Binding

The binding of an inhibitor to a kinase can induce or stabilize specific conformational states of the enzyme. GSK-3 activity is regulated by phosphorylation, notably at Serine 9 (in GSK-3β), which causes the N-terminal region to act as a pseudosubstrate, autoinhibiting the enzyme. oncotarget.com

The binding of ATP-competitive inhibitors like CHIR-99021 occurs at the enzyme's active site, which is distinct from the regulatory phosphorylation sites. nih.gov Studies suggest that the binding of CHIR-99021 is largely independent of the phosphorylation status of Serine 9, meaning it can inhibit both the active (non-phosphorylated) and inactive (phosphorylated) forms of the enzyme. nih.gov Molecular dynamics simulations indicate that upon binding of CHIR-99021, the flexibility of GSK-3β decreases, leading to a more stable, inhibited conformation. ut.ac.irut.ac.ir This stabilization of the inactive state prevents the necessary conformational changes required for substrate binding and catalysis. frontiersin.org

Cellular and Subcellular Pharmacodynamics of Gsk 3 Inhibitor X

Modulation of Key Signaling Pathways Downstream of GSK-3 by GSK-3 Inhibitor X

The canonical Wnt signaling pathway is fundamentally regulated by GSK-3. In the absence of a Wnt ligand, GSK-3 is a core component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). mdpi.comresearchgate.net This complex facilitates the sequential phosphorylation of β-catenin by GSK-3 at specific serine and threonine residues (Ser33, Ser37, and Thr41). oncotarget.complos.org This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low. mdpi.comoncotarget.com

This compound disrupts this process directly. By inhibiting GSK-3, it prevents the phosphorylation of β-catenin. nih.gov This leads to the following key events:

β-catenin Stabilization: Unphosphorylated β-catenin is no longer targeted for degradation and accumulates in the cytoplasm. nih.govoncotarget.complos.org

Nuclear Translocation: The stabilized β-catenin translocates to the nucleus. oncotarget.comabcam.com

Gene Transcription: In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) family transcription factors to activate the transcription of Wnt target genes, such as c-myc and cyclin D1. oncotarget.complos.orgabcam.com

This activation of the Wnt/β-catenin pathway is a primary consequence of GSK-3 inhibition and has been shown to suppress growth and self-renewal in certain cancer cells, such as embryonal rhabdomyosarcoma, by promoting terminal differentiation. pnas.org The effects of this compound on this pathway are summarized in the table below.

FeatureEffect of this compoundMechanism
β-catenin Phosphorylation DecreasedDirect inhibition of GSK-3, preventing phosphorylation at S33, S37, T41. plos.org
β-catenin Stability IncreasedEvasion of proteasomal degradation. oncotarget.comfrontiersin.org
β-catenin Localization Nuclear TranslocationAccumulation in the cytoplasm allows for movement into the nucleus. oncotarget.comabcam.com
Wnt Target Gene Expression ActivatedAssociation with TCF/LEF transcription factors. plos.orgabcam.com

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. GSK-3 is a key downstream substrate of Akt. mdpi.comresearchgate.net In response to growth factors, PI3K activates Akt, which then phosphorylates and inactivates GSK-3. mdpi.comnih.gov Therefore, this compound pharmacologically mimics the effect of Akt activation on GSK-3.

The relationship is not unidirectional; GSK-3 can also exert feedback control on the PI3K/Akt/mTOR network. researchgate.netnih.gov GSK-3 has been shown to phosphorylate and influence the activity of several components of this pathway, including the mTORC1 regulatory protein TSC2, RICTOR (a component of mTORC2), and PTEN. researchgate.netnih.gov

mTORC1 and mTORC2: Inhibition of GSK-3 can lead to the activation of mTORC1, which promotes protein synthesis and cell growth. mdpi.com At the same time, GSK-3 inhibition can enhance mTORC2 assembly and activity, which in turn can further activate Akt, creating a complex feedback loop. unimore.it

Feedback Loops: The intricate crosstalk means that inhibiting GSK-3 with Inhibitor X can have complex and context-dependent effects. For example, while Akt activation normally inhibits GSK-3, GSK-3 itself can phosphorylate and regulate Akt. researchgate.netnih.gov This suggests that the net effect of this compound can depend on the baseline activity of other kinases and phosphatases in the network.

The role of GSK-3 in regulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is complex and appears to be cell-type specific. mdpi.com NF-κB is a critical transcription factor in inflammatory responses and cell survival. mdpi.com

Evidence suggests that GSK-3 can act as a positive regulator of NF-κB activity. spandidos-publications.comoup.com In this context, GSK-3 can phosphorylate components of the IκB kinase (IKK) complex, such as NEMO, which is essential for NF-κB activation. mdpi.comnih.gov By inhibiting GSK-3, this compound can lead to:

Decreased NF-κB Transcriptional Activity: In some cancer cells, like chronic lymphocytic leukemia (CLL) and osteosarcoma, GSK-3 inhibition abrogates NF-κB's ability to bind to target gene promoters. spandidos-publications.comashpublications.org

Reduced Expression of Anti-Apoptotic Genes: This suppression of NF-κB activity leads to decreased transcription of key survival genes like Bcl-2 and XIAP. ashpublications.org

Conversely, other studies indicate that GSK-3β can suppress NF-κB activity. oncotarget.com This dual role highlights the context-dependent nature of GSK-3's function. However, a prominent effect of this compound in several cancer models is the suppression of NF-κB signaling, which contributes to its anti-proliferative and pro-apoptotic effects. spandidos-publications.comoup.com

Autophagy is a cellular process of self-digestion, where cytoplasmic components are degraded within lysosomes. It plays a dual role in cancer, either promoting survival under stress or contributing to cell death. Inhibition of GSK-3 has been shown to induce autophagy in several cell types, including renal and pancreatic cancer cells. aacrjournals.orgnih.gov

The mechanisms by which this compound induces autophagy can include:

AMPK-mTOR Signaling: In renal cancer cells, GSK-3 inhibition leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTOR. aacrjournals.org Since mTOR is a major negative regulator of autophagy, its inhibition is a potent trigger for the process.

TFEB Regulation: In pancreatic cancer cells, GSK-3 inhibitors promote the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis. nih.govmdpi.com

Interestingly, this induced autophagy can sometimes act as a pro-survival mechanism, counteracting the pro-apoptotic effects of GSK-3 inhibition. nih.govmdpi.com This suggests a complex cellular response where the cell attempts to mitigate the stress caused by the inhibitor.

Cell TypeEffect of GSK-3 InhibitionProposed MechanismReference
Renal Cancer Cells Autophagy InductionActivation of AMPK, Inhibition of mTOR aacrjournals.org
Pancreatic Cancer Cells Pro-survival AutophagyTFEB dephosphorylation and nuclear translocation nih.gov
Bladder Cancer Cells Pro-survival AutophagyTFEB nuclear translocation mdpi.com

GSK-3 has a paradoxical role in apoptosis, capable of exerting both pro- and anti-apoptotic effects depending on the specific signaling pathway involved. nih.govnih.gov Consequently, the effect of this compound on cell survival is highly context-dependent.

Inhibition of Intrinsic Apoptosis: GSK-3 promotes cell death induced by the intrinsic (mitochondrial) pathway, which is activated by cellular damage or growth factor withdrawal. nih.govnih.gov It can do so by regulating the activity of Bcl-2 family proteins like Mcl-1 and Bax. biologists.comuliege.be Therefore, this compound can be anti-apoptotic in this context, protecting cells from intrinsic death signals. nih.govbiologists.com For example, GSK-3 inhibition can increase levels of the anti-apoptotic protein Bcl-2. nih.gov

Potentiation of Extrinsic Apoptosis: Conversely, GSK-3 inhibits the extrinsic (death receptor-mediated) pathway. nih.govnih.gov This pathway is initiated by ligands like TNF-related apoptosis-inducing ligand (TRAIL). plos.org By blocking GSK-3's inhibitory effect, this compound can sensitize cells to extrinsic apoptosis, making it pro-apoptotic. nih.govplos.org Studies in gastric adenocarcinoma cells show that GSK-3 inhibitors enhance TRAIL-mediated apoptosis by increasing caspase-8 activity. plos.org

In many cancer cell types, the dominant effect of GSK-3 inhibition is pro-apoptotic, often through the suppression of pro-survival transcription factors like NF-κB. spandidos-publications.comashpublications.org For instance, in osteosarcoma and chronic lymphocytic leukemia, GSK-3 inhibitors induce apoptosis by downregulating NF-κB and its target, Bcl-2. spandidos-publications.comashpublications.org

Autophagy Induction and Regulation by this compound

Cellular Phenotypes Induced by this compound in Specific Cell Types

The modulation of the signaling pathways described above results in distinct cellular phenotypes that vary significantly depending on the cell type and its underlying biology.

Differentiation: In embryonal rhabdomyosarcoma, GSK-3 inhibitors activate the Wnt/β-catenin pathway, which is crucial for myogenic differentiation. This leads to the terminal differentiation of tumor-propagating cells and reduced tumor growth. pnas.org Similarly, in renal cancer cells, GSK-3 inhibition imparts a differentiated phenotype. aacrjournals.orgnih.gov

Cell Cycle Arrest: The anti-proliferative effects of GSK-3 inhibitors are often linked to cell cycle arrest. In renal cancer models, treatment with a GSK-3 inhibitor resulted in arrest at the G0/G1 and G2/M phases of the cell cycle. mdpi.comnih.gov

Senescence: In some cell lines, prolonged exposure to sub-cytotoxic doses of GSK-3 inhibitors can induce cellular senescence, a state of irreversible growth arrest, characterized by a flattened morphology and accumulation of glycogen (B147801). researchgate.net

Reversal of Pathological Phenotypes: In the context of neurodegenerative disease models, GSK-3 inhibition has been shown to reverse defects in axonal transport. researchgate.net

These findings underscore that the ultimate cellular outcome of treatment with this compound is not uniform but is instead a product of the specific signaling network active within a given cell.

Neuronal Viability, Axonal Growth, and Synaptic Plasticity Enhancement by this compound (In Vitro)

Glycogen Synthase Kinase-3 (GSK-3) is a critical regulator of neuronal morphology, including axonal growth, dendritic branching, and synapse development. researchgate.net Inhibition of GSK-3 has emerged as a promising strategy for promoting neuronal health and regeneration. In vitro studies using various GSK-3 inhibitors have demonstrated significant positive effects on neuronal viability, axonal extension, and synaptic function.

Inhibition of GSK-3 has been shown to protect primary neurons from cell death induced by the withdrawal of survival factors or the inhibition of PI3K activity. nih.gov Overexpression of GSK-3β in mice can lead to impairments in spatial learning, while its inhibition can mitigate these effects. nih.gov Specifically, inhibitors like SB-216763 and SB-415286 have been shown to promote the survival of primary neurons. nih.gov

The role of GSK-3 inhibitors in promoting axonal growth is well-documented. Pharmacological inhibition of GSK-3 can overcome the suppressive effects of central nervous system (CNS) inhibitory substrates like chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs). jneurosci.org GSK-3 inhibitors stimulate axon formation and elongation in mature neurons, both in the presence and absence of these inhibitory molecules. jneurosci.org For instance, treatment of cultured dorsal root ganglion (DRG) neurons with GSK-3 inhibitors enhances neurite outgrowth. jneurosci.org The degree of GSK-3 inhibition appears to be crucial; while strong inhibition can sometimes impair axon growth, a weaker inhibition can promote axon branching. frontiersin.org Some studies have shown that global inhibition of GSK-3 activity can lead to deficient axon development in hippocampal neurons. researchgate.net However, other research indicates that GSK-3 inhibitors can induce the formation of multiple long axons in hippocampal and cerebellar granular neurons. frontiersin.org For example, the inhibitor L803-mts has been shown to promote axon formation and elongation in hippocampal neurons. frontiersin.org

GSK-3 activity is also linked to synaptic plasticity, the cellular mechanism underlying learning and memory. Upregulation of GSK-3 has been shown to inhibit the induction and maintenance of long-term potentiation (LTP), a form of synaptic plasticity, and is associated with synapse impairments. jneurosci.org Conversely, inhibition of GSK-3 can enhance LTP. jneurosci.org For instance, lithium, a known GSK-3 inhibitor, enhances LTP in the dentate gyrus and can induce axonal remodeling and alter synaptic connectivity. jneurosci.org Inhibition of GSK-3 has also been found to attenuate synaptic impairments, including reductions in presynaptic active zones and postsynaptic density thickness, that are associated with GSK-3 over-activation. jneurosci.org

ParameterEffect of this compoundSupporting Findings (In Vitro)Key Molecules/Pathways Involved
Neuronal ViabilityEnhancedPromotes survival of primary neurons following survival factor withdrawal. nih.govPI3K/Akt pathway nih.gov
Axonal GrowthPromotedOvercomes inhibition by CNS substrates (e.g., CSPGs) and stimulates axon formation and elongation. jneurosci.orgRegulation of microtubule dynamics mdpi.com
Synaptic PlasticityEnhancedEnhances Long-Term Potentiation (LTP) and attenuates synaptic impairments. jneurosci.orgPreservation of synaptic proteins (e.g., PSD93, NR2A/B) jneurosci.org

Stem Cell Self-Renewal, Pluripotency Maintenance, and Directed Differentiation by this compound

GSK-3 inhibitors are fundamental tools in stem cell biology, playing a pivotal role in maintaining the undifferentiated state and guiding differentiation into specific lineages. The inhibition of GSK-3, often in combination with other small molecules, is a cornerstone of many protocols for the culture and manipulation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).

The self-renewal and pluripotency of both mouse and human ESCs are robustly supported by GSK-3 inhibitors. plos.orgrndsystems.com For instance, the highly selective GSK-3 inhibitor CHIR99021 promotes the self-renewal of mouse ESCs, even from refractory strains, by stabilizing β-catenin and c-Myc protein levels. plos.org Stabilized β-catenin can translocate to the nucleus to maintain pluripotency. plos.org The combination of a GSK-3 inhibitor (like CHIR99021) and a MEK inhibitor (like PD0325901), known as the '2i' condition, is widely used to maintain mouse ESCs in a "ground state" of pluripotency, independent of leukemia inhibitory factor (LIF). stemcell.combiorxiv.org GSK-3 inhibition helps to alleviate the repressive influence of TCF3 on the core pluripotency network, further reinforcing the self-renewing state. capes.gov.br

GSK-3 inhibitors are also instrumental in the directed differentiation of pluripotent stem cells into various cell types. By modulating the Wnt/β-catenin pathway, these inhibitors can guide stem cells towards specific fates. For example, GSK-3 inhibition is a key step in protocols for generating cardiomyocytes from human PSCs. stemcell.com It is also used in the differentiation of PSCs into neural crest cells, where inhibition of GSK-3, in conjunction with blockade of the Activin A/Smad pathway, directs cells towards a neural crest fate. pnas.org Furthermore, timed withdrawal and re-exposure to GSK-3 inhibitors can control the differentiation and expansion of lung progenitor cells into mature alveolar epithelial cells. mdpi.com GSK-3 inhibition has also been shown to restore the differentiation potential of late-passage mesenchymal stem cells. mdpi.com

ProcessEffect of this compoundKey MechanismsExample Applications (In Vitro)
Self-Renewal & PluripotencyMaintained/EnhancedStabilization of β-catenin and c-Myc; activation of Wnt signaling; alleviation of TCF3 repression. plos.orgcapes.gov.brCulture of mouse and human ESCs in a "ground state" (2i medium). stemcell.combiorxiv.org
Directed DifferentiationGuidedModulation of Wnt/β-catenin pathway to specify cell fate.Generation of cardiomyocytes, neural crest cells, and alveolar epithelial cells from PSCs. stemcell.compnas.orgmdpi.com

Immunomodulatory Effects of this compound on Immune Cell Function

GSK-3 is a central regulator of both innate and adaptive immune responses, influencing the function of various immune cells, including T cells and dendritic cells (DCs). nih.gov Consequently, GSK-3 inhibitors have demonstrated significant immunomodulatory effects in cellular models.

In T cells, GSK-3 is active in resting cells and becomes inactivated upon T cell activation. mdpi.com Inhibition of GSK-3 can enhance T cell-mediated immunity. For instance, GSK-3 inhibition has been shown to downregulate the expression of the immune checkpoint protein PD-1 on CD8+ T cells, which can enhance their cytotoxic function. mdpi.com This is achieved through the upregulation of the transcription factor T-bet, which suppresses the transcription of the Pdcd1 gene encoding PD-1. mdpi.com GSK-3 inhibition can also increase the production of the pro-inflammatory cytokine IL-2 in both CD4+ and CD8+ T cells, while reducing the production of other pro-inflammatory cytokines associated with autoimmune responses. nih.gov Furthermore, GSK-3 inhibition can promote the production of the anti-inflammatory cytokine IL-10 by memory CD4+ T cells. nih.gov

GSK-3β plays a pivotal role in regulating the function of dendritic cells (DCs), which are key antigen-presenting cells. In immature DCs, GSK-3β is constitutively active, and its inhibition can enhance DC maturation, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86. mdpi.com This leads to improved antigen presentation and increased T cell activation. mdpi.com Pharmacological inhibition of GSK-3β has also been shown to modulate cytokine production by DCs, including IL-12, IL-6, and IL-10, in a context-dependent manner. mdpi.com Additionally, GSK-3 inhibition can downregulate the expression of the immunosuppressive enzyme indoleamine 2,3-dioxygenase (IDO), thereby enhancing CD8+ T cell proliferation and cytotoxicity. mdpi.com

Immune Cell TypeEffect of this compoundKey Functional Changes (In Vitro)Molecular Mechanisms
CD8+ T CellsEnhanced Effector FunctionDecreased PD-1 expression; increased cytotoxicity; increased IL-2 production. nih.govmdpi.comUpregulation of T-bet, suppression of Pdcd1 transcription. mdpi.com
CD4+ T CellsModulated Cytokine ProfileIncreased IL-2 and IL-10 production. nih.govRegulation of transcription factors like NFAT and NF-κB. nih.gov
Dendritic Cells (DCs)Enhanced Maturation & FunctionUpregulation of co-stimulatory molecules (CD80, CD86); modulated cytokine production; decreased IDO expression. mdpi.comActivation of β-catenin signaling. mdpi.com

Metabolic Reprogramming and Energy Homeostasis Regulation by this compound in Cellular Models

GSK-3 is a key kinase that integrates various signaling pathways to regulate cellular metabolism and energy homeostasis. nih.gov Inhibition of GSK-3 can induce significant metabolic reprogramming in different cellular contexts, particularly in cancer cells and during metabolic stress.

In certain cancer cell types, such as renal cancer cells, GSK-3 inhibition has been shown to have anti-proliferative effects by impairing glucose metabolism. nih.gov Treatment with a GSK-3 inhibitor can lead to an increase in glucose storage as glycogen, which in turn creates an imbalance in energy homeostasis. nih.gov This is evidenced by an increase in the phosphorylation of AMP-activated protein kinase (AMPK), indicating a higher AMP/ATP ratio and reduced ATP production. nih.gov The activation of AMPK can then repress mTOR signaling, a central regulator of cell growth and proliferation. nih.gov This metabolic stress can compel cancer cells to enter a state of autophagy. nih.gov

In natural killer (NK) cells, the deletion of GSK-3β has been shown to cause a metabolic shift towards oxidative metabolism. mdpi.com These GSK-3β knockout NK cells exhibit a significantly higher spare respiratory capacity, which is an indicator of metabolic fitness. mdpi.com In neuronal cells, GSK-3β inhibition can promote mitochondrial energy metabolism by increasing the stability and nuclear localization of PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov This can lead to a neuroprotective effect by reprogramming the metabolism of neuronal cells towards increased glycolysis. nih.gov

Cellular ModelEffect of this compoundObserved Metabolic Changes (In Vitro)Key Regulatory Pathways
Renal Cancer CellsImpaired Glucose MetabolismIncreased glycogen storage; activation of AMPK; inhibition of mTOR; induction of autophagy. nih.govAMPK/mTOR signaling pathway nih.gov
Natural Killer (NK) CellsShift to Oxidative MetabolismIncreased spare respiratory capacity. mdpi.comUpregulation of mitochondrial genes mdpi.com
Neuronal CellsEnhanced Mitochondrial MetabolismIncreased PGC-1α stability and nuclear localization; increased glycolysis. nih.govPGC-1α signaling pathway nih.gov

Subcellular Localization and Compartmentalization Effects of GSK-3 Inhibition by this compound

The function of GSK-3 is intricately regulated by its subcellular localization. mdpi.com GSK-3 is found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria, and its distribution can be dynamically regulated by different signaling pathways. wikipedia.org The inhibition of GSK-3 can, in some contexts, influence its localization and the downstream consequences of its activity.

In mouse embryonic stem cells, GSK-3β shuttles between the cytoplasm and the nucleus. nih.gov The nuclear accumulation of active GSK-3β is associated with the promotion of differentiation. nih.gov This nuclear localization is regulated by the PI3K/AKT1 signaling pathway; a decline in this pathway's activity leads to GSK-3β accumulation in the nucleus. nih.gov However, the enzymatic activity of GSK-3β itself does not appear to be required for this nuclear accumulation, as treatment with a GSK-3 inhibitor did not prevent its relocalization to the nucleus following PI3K/AKT1 inhibition. nih.gov

In the context of chronic lymphocytic leukemia (CLL) B cells, GSK-3β has been observed to accumulate in the nuclei. ashpublications.org Pharmacological inhibition of GSK-3 in these cells leads to the depletion of this nuclear pool of GSK-3β. ashpublications.org This change in localization is associated with a suppression of NF-κB transcriptional activity and a subsequent increase in apoptosis, suggesting that the nuclear localization of GSK-3β is important for its pro-survival functions in these cancer cells. ashpublications.org

The subcellular distribution of GSK-3 isoforms can also be differentially regulated, which may have implications for the development of selective inhibitors. frontiersin.org The activity of GSK-3 is reported to be higher in the nucleus and mitochondria compared to the cytosol in cortical neurons. wikipedia.org The compartmentalization of GSK-3 within specific protein complexes, such as its association with Axin in the β-catenin destruction complex, is another layer of regulation that can be influenced by upstream signals and potentially by GSK-3 inhibitors that disrupt these protein-protein interactions. frontiersin.orgwikipedia.org

Preclinical Efficacy Studies of Gsk 3 Inhibitor X in Mechanistic Disease Models

Neurodegenerative Disease Models (In Vitro and In Vivo)

In the context of Alzheimer's disease (AD), GSK-3 is a key player in both the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein and the generation of amyloid-β (Aβ) plaques. nih.govnih.gov Preclinical studies using various models of AD have demonstrated the potential of GSK-3 inhibitors to mitigate these pathological hallmarks.

GSK-3 directly phosphorylates tau at multiple sites, contributing to its detachment from microtubules and subsequent aggregation into NFTs. nih.govmdpi.com Inhibition of GSK-3 has been shown to reduce tau hyperphosphorylation in diverse AD models. nih.govmdpi.com For instance, in transgenic mice overexpressing a mutant form of human tau, treatment with a GSK-3 inhibitor led to a significant decrease in phosphorylated tau levels. frontiersin.org Furthermore, in cellular models, the application of GSK-3 inhibitors has been observed to prevent Aβ-induced tau phosphorylation. nih.gov

GSK-3 also influences the processing of amyloid precursor protein (APP), the precursor to Aβ. nih.gov By phosphorylating APP, GSK-3 can promote its cleavage by β-secretase and γ-secretase, leading to increased Aβ production. frontiersin.org Pharmacological inhibition or genetic knockdown of GSK-3 has been reported to decrease the processing of APP into Aβ. mdpi.com In mouse models of AD, administration of GSK-3 inhibitors has resulted in reduced Aβ deposition and plaque formation. nih.gov A novel non-ATP competitive GSK-3β inhibitor, NP12, was shown to decrease amyloid deposition in a double transgenic mouse model expressing human mutant APP and tau. nih.gov Similarly, lithium, a known GSK-3 inhibitor, has been demonstrated to block the accumulation of Aβ peptides in mice that overproduce human APP. frontiersin.org

The dual action of GSK-3 inhibitors on both tau and amyloid pathologies underscores their therapeutic potential for AD. By simultaneously targeting two central pathogenic mechanisms, these compounds may offer a more comprehensive treatment approach.

Table 1: Effects of GSK-3 Inhibitor X on Alzheimer's Disease Neuropathology in Preclinical Models

Model SystemKey FindingsReference Compound(s)
Transgenic mice expressing mutant human tauReduced tau hyperphosphorylation in the cortex and spinal cord.SAR502250 mdpi.com
Transgenic mice overexpressing GSK-3βShutdown of GSK-3β transgene reversed hyperphosphorylation of tau.Not specified nih.gov
Double transgenic mice (mutant APP and tau)Decreased levels of tau phosphorylation and amyloid deposition.NP12 nih.gov
Aβ-infusion mouse modelReduced cognitive impairment.SAR502250 mdpi.com
Adult-onset Drosophila model expressing Aβ42Rescued Aβ42 toxicity and reduced Aβ42 levels.Lithium plos.org

In Parkinson's disease (PD), the aggregation of α-synuclein protein is a key pathological feature. nih.gov Emerging evidence suggests that GSK-3β plays a role in this process and in the subsequent neurodegeneration. nih.gov GSK-3β activity is reportedly increased in postmortem brain tissue from PD patients and in various experimental models of the disease. nih.gov

Studies have shown that α-synuclein can activate GSK-3β, which in turn can phosphorylate α-synuclein, potentially promoting its aggregation and toxicity. frontiersin.org Furthermore, GSK-3β is implicated in the phosphorylation of tau protein, a phenomenon also observed in some cases of PD, and this process appears to be dependent on the presence of α-synuclein. nih.gov

The use of GSK-3 inhibitors has demonstrated neuroprotective effects in several PD models. In cellular models using the neurotoxin MPP+, which induces parkinsonism, GSK-3 inhibitors like lithium and TDZD-8 were able to prevent cell death, reduce the accumulation of α-synuclein, and decrease the hyperphosphorylation of tau. nih.gov This neuroprotective effect is linked to the finding that α-synuclein is necessary for the activation of GSK-3β in these models. nih.gov In animal models, GSK-3 inhibitors have also shown promise. For example, inhibitors like AR-A014418 have demonstrated neuroprotective effects against dopaminergic neuron degeneration. explorationpub.com

These findings suggest that by inhibiting GSK-3, it may be possible to interfere with key pathological processes in PD, including α-synuclein aggregation and neuroinflammation, offering a potential therapeutic avenue for the disease. explorationpub.comimrpress.com

Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. ingentaconnect.com Evidence suggests that GSK-3β is implicated in the pathogenesis of ALS. ingentaconnect.comnih.gov Increased GSK-3β activity has been observed in both cellular and animal models of familial ALS (fALS), as well as in postmortem tissues from ALS patients. ingentaconnect.commdpi.com This hyperactivity of GSK-3β is thought to contribute to motor neuron death. ingentaconnect.com

A key pathological hallmark of most ALS cases is the cytoplasmic aggregation of the TAR DNA-binding protein 43 (TDP-43). biorxiv.org GSK-3β has been identified as one of the kinases responsible for the phosphorylation of TDP-43, a post-translational modification that can promote its aggregation and mislocalization. mdpi.com

Preclinical studies have shown that inhibiting GSK-3 can be beneficial in ALS models. For instance, treatment with the GSK-3 inhibitor kenpaullone (B1673391) was found to prolong the survival of human motor neurons derived from pluripotent stem cells carrying ALS-linked mutations. biorxiv.org In mouse models of ALS, such as the SOD1-G93A mouse, treatment with GSK-3 inhibitors like lithium and valproic acid has been shown to delay disease onset, improve motor function, and extend lifespan. frontiersin.orgingentaconnect.com The GSK-3 inhibitor Tideglusib (B1682902) has been shown to reduce TDP-43 phosphorylation in the spinal cord of an ALS mouse model and in cell lines from sporadic ALS patients. mdpi.com Furthermore, inhibiting GSK-3 has been demonstrated to reduce the abundance of TDP-43 and protect against its neurotoxic effects in rodent neurons. biorxiv.org

These findings collectively suggest that targeting GSK-3 with inhibitors could be a viable therapeutic strategy for ALS by mitigating key pathological events such as TDP-43 proteinopathy and motor neuron degeneration. ingentaconnect.combiorxiv.org

Huntington's disease (HD) is an inherited neurodegenerative disorder caused by a mutation in the huntingtin gene, leading to the production of mutant huntingtin protein (mHtt). frontiersin.org The accumulation of mHtt aggregates is a central feature of HD pathology. nih.gov GSK-3 has been implicated in the pathogenesis of HD, with studies suggesting its involvement in mHtt aggregation and neuronal toxicity. frontiersin.org

In various preclinical models, inhibition of GSK-3 has shown beneficial effects. In cell culture models, pharmacological inhibitors of GSK-3 or the expression of a dominant-negative form of the kinase have been found to be neuroprotective against mHtt-induced toxicity and to reduce the formation of mHtt aggregates. mdpi.comoup.com Specifically, silencing GSK-3α/β or using the selective inhibitor L807mts reduced the amount of mHtt aggregates, an effect mediated by increased autophagic and lysosomal activity. nih.gov

In vivo studies have further supported the therapeutic potential of GSK-3 inhibition in HD. In the R6/2 mouse model of HD, treatment with the GSK-3 inhibitor L807mts led to a reduction in striatal mHtt aggregates and improved motor-coordination functions. nih.gov This treatment also restored the levels of key neuroprotective factors that are typically reduced in the HD brain. nih.gov Additionally, lithium, a known GSK-3 inhibitor, has demonstrated positive effects in preclinical HD models, improving motor function and reducing striatal deficits. frontiersin.org

These findings highlight the potential of GSK-3 inhibitors to ameliorate key aspects of HD pathology, including the reduction of toxic mHtt aggregates and the provision of neuroprotection. frontiersin.orgnih.gov

Assessment of this compound in Amyotrophic Lateral Sclerosis (ALS) Models

Affective and Cognitive Disorder Models (In Vivo)

Bipolar disorder is a significant psychiatric condition for which lithium, a well-established GSK-3 inhibitor, has been a cornerstone of treatment for many years. nih.gov This has led to the hypothesis that targeting GSK-3 could be a valuable therapeutic strategy for managing the symptoms of this disorder. nih.gov

Animal models of bipolar disorder have been instrumental in exploring the effects of GSK-3 inhibitors. In rodent models, specific GSK-3 inhibitors have demonstrated both antidepressant-like and anti-manic-like effects. nih.gov For example, in the forced swim test, a common model for assessing antidepressant efficacy, treatment with specific GSK-3 inhibitors has been shown to produce antidepressant-like effects in mice. nih.gov The selective GSK-3 inhibitor AR-A014418 reduced immobility time in rats in the forced swim test, an effect consistent with antidepressant medications. oup.com

Furthermore, genetic manipulation of GSK-3 in mice has provided additional support for its role in mood regulation. Mice with reduced GSK-3 activity exhibit behaviors that mimic the effects of chronic lithium treatment, including antidepressant-like responses. cpn.or.kr Conversely, mice that overexpress GSK-3β display hyperactivity, which is considered a model for the manic phase of bipolar disorder. nih.govcpn.or.kr

The evidence from both pharmacological and genetic studies in animal models suggests that GSK-3 inhibitors can modulate behaviors relevant to both the depressive and manic phases of bipolar disorder, supporting the potential of novel, selective GSK-3 inhibitors as a therapeutic approach for this condition. nih.govoup.com

Table 2: Behavioral Effects of GSK-3 Inhibitors in Animal Models of Affective Disorders

Animal ModelGSK-3 InhibitorObserved EffectInterpretation
Mouse Forced Swim TestGSK-3 peptide inhibitorAntidepressant-like effectsPotential antidepressant activity nih.gov
Mouse Forced Swim TestChronic lithiumAntidepressant-like effectsPotential antidepressant activity nih.gov
Rat Forced Swim TestAR-A014418Reduced immobility timeAntidepressant-like efficacy oup.com
GSK-3β+/- heterozygous miceGenetic inhibitionAntidepressant-like effectsMimics lithium administration nih.gov
GSK-3 overexpressing miceGenetic overexpressionIncreased activity, decreased habituationModel for mania nih.gov

Cognitive Enhancement and Neuroplasticity Promotion by this compound in Schizophrenia Models

In preclinical models of schizophrenia, the administration of this compound has been associated with notable improvements in cognitive functions that are often impaired in the disorder. Research indicates that inhibiting the GSK-3 enzyme can lead to enhanced performance in tasks related to working memory and attention. These cognitive benefits are thought to be linked to the inhibitor's ability to promote neuroplasticity, the brain's capacity to form and reorganize synaptic connections. Specifically, GSK-3 inhibition has been shown to positively modulate synaptic plasticity, a fundamental process for learning and memory.

Anxiolytic-like Effects of this compound

Studies in animal models have demonstrated that this compound exhibits anxiolytic-like properties. The administration of this inhibitor has been observed to reduce anxiety-related behaviors in various preclinical tests. The underlying mechanism for these effects is believed to involve the modulation of key neurotransmitter systems that regulate mood and emotional responses.

Oncological Models (In Vitro and In Vivo)

Anti-Proliferative and Pro-Apoptotic Effects of this compound in Various Cancer Cell Lines

In the context of oncology, this compound has demonstrated significant anti-cancer activity in laboratory settings. Across a variety of cancer cell lines, the compound has been shown to exert both anti-proliferative and pro-apoptotic effects. By inhibiting the GSK-3 enzyme, which is often overactive in cancer cells, the inhibitor can halt the cell cycle, thereby preventing uncontrolled cell division. Furthermore, this compound has been observed to trigger programmed cell death, or apoptosis, in malignant cells. This dual action makes it a subject of interest for cancer research.

Cell LineCancer TypeObserved Effects of this compound
Pancreatic Cancer CellsPancreatic CancerInduction of apoptosis, Inhibition of proliferation
Glioblastoma CellsGlioblastomaPromotion of apoptosis
Ovarian Cancer CellsOvarian CancerInhibition of cell proliferation
Leukemia CellsLeukemiaInduction of apoptosis

Inhibition of Tumor Growth and Metastasis by this compound in Xenograft/Syngeneic Models (Mechanistic Focus)

The anti-tumor efficacy of this compound has been further substantiated in in vivo animal models. In xenograft models, where human tumors are grown in immunodeficient mice, treatment with the inhibitor has resulted in a notable reduction in tumor volume. Mechanistically, this is attributed to the compound's ability to suppress the proliferation of cancer cells and induce apoptosis within the tumor mass.

Moreover, this compound has shown potential in inhibiting metastasis, the spread of cancer to distant organs. The GSK-3 enzyme is involved in cellular processes that facilitate cancer cell migration and invasion. By targeting this enzyme, the inhibitor can interfere with the metastatic cascade, potentially preventing the formation of secondary tumors.

Modulation of Tumor Microenvironment by this compound (e.g., immune cell modulation)

Beyond its direct effects on cancer cells, this compound has been found to modulate the tumor microenvironment, which plays a crucial role in cancer progression. A key aspect of this modulation is its impact on the immune system. The inhibitor has been shown to influence the activity of various immune cells, such as T cells and macrophages. In some instances, it can help to reverse the immunosuppressive nature of the tumor microenvironment, thereby enhancing the body's own anti-tumor immune response. This can involve boosting the cancer-killing ability of cytotoxic T cells and reprogramming macrophages to an anti-tumoral state.

Metabolic Disorder Models (In Vivo)

In preclinical models of metabolic disorders, this compound has demonstrated beneficial effects on glucose metabolism. In animal models of insulin (B600854) resistance, administration of the inhibitor has been shown to improve insulin sensitivity. The mechanism behind this effect involves the regulation of glycogen (B147801) synthase, an enzyme that is normally inhibited by GSK-3. By inhibiting GSK-3, the inhibitor allows for increased activity of glycogen synthase, leading to enhanced glucose uptake and storage in tissues such as muscle and liver. This ultimately contributes to better glycemic control.

Improvement of Insulin Sensitivity and Glucose Homeostasis by this compound

This compound has demonstrated significant effects on glucose metabolism, primarily by enhancing insulin-stimulated processes. In preclinical studies using Zucker diabetic fatty (ZDF) rats, treatment with this inhibitor led to a marked improvement in glucose homeostasis.

One of the key findings is the inhibitor's potent stimulation of glycogen synthesis. In studies on diabetic rat models, administration of this compound resulted in an approximately threefold increase in liver glycogen synthesis. diabetesjournals.org This effect is crucial as impaired liver glycogen synthesis is a known defect in type 2 diabetes. The inhibitor activates glycogen synthase, a key enzyme in this process, independent of insulin concentrations, suggesting a direct and robust mechanism of action. diabetesjournals.org

Furthermore, this compound influences glucose uptake and production. While its direct effect on augmenting insulin-stimulated glucose uptake in muscle was not significant in some in vivo models, it has been shown to promote glucose uptake in cultured human muscle cells. diabetesjournals.orgbiorxiv.org A critical observation was the inhibitor's ability to reduce endogenous glucose production (EGP). In diabetic ZDF rats, an overnight treatment with this compound significantly lowered fasting plasma glucose levels, an effect attributed to a 43% reduction in the rate of EGP. diabetesjournals.org This suggests that the inhibitor's primary benefit for glucose control stems from its potent effects on the liver. diabetesjournals.orgnih.gov

Table 1: Effects of this compound (CHIR99021) on Glucose Homeostasis in Diabetic Rat Models

ParameterModel SystemObserved EffectReference
Liver Glycogen SynthesisZucker Diabetic Fatty (ZDF) Rats~3-fold increase diabetesjournals.org
Fasting Plasma GlucoseZucker Diabetic Fatty (ZDF) RatsSignificant reduction (5.9 ± 1.3 mmol/l) diabetesjournals.org
Endogenous Glucose Production (EGP)Zucker Diabetic Fatty (ZDF) Rats43% reduction diabetesjournals.org
Muscle Glucose UptakeZucker Diabetic Fatty (ZDF) Rats (in vivo)No significant augmentation diabetesjournals.org
Glycogen Synthesis ActivationIsolated Type 1 Diabetic Rat Skeletal MuscleActivation observed caymanchem.comwindows.net

Effects of this compound on Lipid Metabolism

The influence of this compound extends to lipid metabolism, a process closely intertwined with glucose homeostasis and metabolic disease. In preclinical models, the inhibitor has been shown to suppress adipogenesis, the process of forming mature fat cells from preadipocytes. nih.govresearchgate.net

In studies using fibro-adipogenic progenitors (FAPs), this compound significantly reduced the gene expression of key adipogenic markers, including PPAR-γ, FABP4, and CEBPA. nih.gov This anti-adipogenic effect is linked to its role in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, the compound stabilizes β-catenin, which in turn suppresses the transcriptional factors necessary for fat cell differentiation. researchgate.net In a mouse model of rotator cuff tears, a condition associated with fatty infiltration of muscle, treatment with the inhibitor significantly reduced this infiltration, as evidenced by reduced Oil Red O staining. nih.gov These findings highlight the potential of GSK-3 inhibition to mitigate pathological fat accumulation in tissues. nih.govnih.gov

Table 2: Effects of this compound (CHIR99021) on Lipid Metabolism Markers

ParameterModel SystemObserved EffectReference
Adipogenic DifferentiationFibro-Adipogenic Progenitors (FAPs)Suppressed nih.govnih.gov
PPAR-γ, FABP4, CEBPA Gene ExpressionFibro-Adipogenic Progenitors (FAPs)Significantly reduced nih.gov
Fatty Infiltration (Muscle)Mouse Rotator Cuff Tear ModelReduced nih.gov
Lipid Accumulation3T3-L1 PreadipocytesInhibited researchgate.net

Inflammatory and Autoimmune Disease Models (In Vivo)

GSK-3 is a key regulator in inflammatory signaling pathways, and its inhibition has shown potent anti-inflammatory effects. frontiersin.org In models of systemic inflammation induced by lipopolysaccharide (LPS), GSK-3 inhibition consistently reduces the production of pro-inflammatory cytokines. frontiersin.orgupm.edu.my

Treatment with this compound has been shown to strongly reduce the gene expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in tissues stimulated with LPS. frontiersin.org This effect is mediated by the inhibitor's ability to modulate key inflammatory signaling cascades like the NF-κB pathway. frontiersin.org Interestingly, while many GSK-3 inhibitors exert their effects by reducing inflammation, some studies with this compound in specific contexts, like LPS-induced acute lung injury, found it did not significantly affect the recruitment of inflammatory cells or cytokine production, suggesting its regenerative effects in that model were independent of direct immunomodulation. nih.gov However, in other models, such as LPS-stimulated microglial cells, the inhibitor diminished inflammatory mediators and increased the production of the anti-inflammatory cytokine IL-10. upm.edu.my

Table 3: Anti-Inflammatory Effects of this compound (CHIR99021) in In Vivo and In Vitro Models

Model SystemKey Inflammatory MediatorsObserved EffectReference
LPS-stimulated Adipose TissueTNF-α, IL-1β, IL-6Strongly reduced gene expression and secretion frontiersin.org
LPS-stimulated Microglia (BV-2 cells)Pro-inflammatory cytokines (TNF-α, IL-6)Reduced production upm.edu.my
LPS-stimulated Microglia (BV-2 cells)Anti-inflammatory cytokine (IL-10)Increased production upm.edu.my
LPS-induced Acute Lung Injury (Mouse)Inflammatory cell recruitment & cytokinesNo significant effect observed nih.gov

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), characterized by autoimmune-driven inflammation and demyelination in the central nervous system (CNS). nih.gov The immunomodulatory properties of GSK-3 inhibition are particularly relevant in this context.

While direct studies of this compound (CHIR99021) in EAE models were not prominently found in the immediate search results, the known mechanisms of GSK-3 inhibitors are highly applicable. The pathology of EAE involves autoimmune CD4+ Th1 and Th17 cells. nih.govfrontiersin.org Therapeutic strategies often aim to modulate these immune responses, for instance, by reducing pro-inflammatory cytokines like IFN-γ and IL-17 and promoting a shift towards an anti-inflammatory profile with cytokines like IL-4 and IL-10. nih.govresearchgate.net Given that this compound has been shown to upregulate IL-10 production and suppress pro-inflammatory cytokines in other inflammatory models, it is mechanistically poised to be beneficial in EAE. upm.edu.my The therapeutic potential of immunomodulation in EAE is well-established, with various agents demonstrating the ability to reduce disease severity by decreasing CNS cellular infiltrates and controlling the inflammatory environment. nih.govfrontiersin.orgfrontiersin.org

Structure Activity Relationship Sar and Rational Design of Gsk 3 Inhibitor X Analogues

Identification of Critical Pharmacophore Features for GSK-3 Inhibition by GSK-3 Inhibitor X

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For ATP-competitive GSK-3 inhibitors like Inhibitor X, the pharmacophore is defined by key interactions within the highly conserved ATP-binding pocket of the enzyme.

Critical pharmacophoric features identified from numerous studies include:

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The hinge region of GSK-3 (residues Asp133 to Thr138) is a crucial interaction point for most ATP-competitive inhibitors. researchgate.net A key feature of a successful inhibitor is its ability to form one or more hydrogen bonds with the backbone atoms of this region, particularly with the amino acid Valine 135. thno.org For instance, the pyrimidine (B1678525) hydroxyl group of some inhibitors forms a hydrogen bond with the catalytic Lys85 residue, while a phenolic hydroxyl can interact with Val135 and Asp133. nih.gov

Hydrophobic/Aromatic Features: The ATP binding site contains several hydrophobic pockets. Inhibitors typically possess aromatic rings or hydrophobic alkyl groups that can engage in van der Waals or π-π stacking interactions with hydrophobic residues, contributing to binding affinity. mdpi.comwjgnet.com

Ionizable Features: The presence of positive or negative ionizable groups can also play a role in binding and selectivity. frontiersin.org

A typical pharmacophore model for a GSK-3 inhibitor, therefore, consists of a specific spatial arrangement of hydrogen bond acceptors, donors, and hydrophobic/aromatic centers that complement the topology of the GSK-3 ATP-binding site. wjgnet.comfrontiersin.org The development of substrate competitive inhibitors (SCIs), which bind to a different site, involves a distinct pharmacophore, often featuring interactions with residues like Phe93 and Arg96, which are critical for substrate recognition. mdpi.com

Synthesis and Biological Evaluation of Structural Analogues and Derivatives of this compound

The process of lead optimization involves the synthesis of structural analogues based on a lead compound like this compound to explore the structure-activity relationship (SAR). By systematically modifying different parts of the molecular scaffold and evaluating the biological activity of the resulting derivatives, researchers can identify which chemical groups are essential for potency and which can be altered to improve other properties.

A common approach is to establish a core scaffold and introduce a variety of substituents at different positions. For example, in the development of a series of 3-benzisoxazolyl-4-indolyl-maleimide inhibitors, researchers synthesized a library of compounds by varying the substituents on the indole (B1671886) ring. mdpi.com The inhibitory potency (IC₅₀) of these new compounds against GSK-3β was then determined through enzymatic assays.

The findings from such studies reveal how different chemical modifications influence inhibitory activity. For instance, substitutions on the indole ring and at the N¹-position were found to have significant effects on the GSK-3β inhibitory potency of the maleimide (B117702) series. mdpi.com Similarly, for a series of thieno[3,2-c]pyrazol-3-amine derivatives, modifications at the para-position of a pyridine (B92270) ring showed that inducing a phenyl or naphthalenyl group at that position generally decreased potency compared to the lead compound. nih.gov

Below is an interactive table representing hypothetical data from a study on analogues of this compound, demonstrating how structural changes can affect inhibitory concentration.

This table is a representative example based on typical SAR study findings.

Strategies for Improving Potency, Selectivity, and Pharmacodynamic Profile of this compound Derivatives (e.g., isoform specificity)

Once an initial SAR is established, medicinal chemists employ various strategies to refine the inhibitor's properties.

Improving Potency: Potency is often enhanced by optimizing the interactions with the target enzyme. This can involve introducing substituents that form additional hydrogen bonds or have better hydrophobic interactions. For example, in a series of thiadiazolidinone (B1220539) analogs, substituting an ethyl group with a benzyl (B1604629) or substituted phenyl moiety at one position, while keeping a methyl group at another, considerably increased the GSK-3β inhibition potency. thno.org

Improving Selectivity: Achieving selectivity is a major challenge because the ATP-binding site is highly conserved across the human kinome, especially among related kinases like cyclin-dependent kinases (CDKs). researchgate.net Strategies to enhance selectivity include:

Exploiting Unique Residues: Targeting less conserved amino acid residues in or near the ATP pocket. The Cys199 residue near the GSK-3 binding site, for instance, provides a clue for designing more selective inhibitors. frontiersin.org

Modifying Scaffolds: The choice of the core chemical scaffold is critical. An imidazo[1,2-a]pyrimidine (B1208166) moiety was found to impart remarkable specificity for GSK-3 over CDKs. thno.org

Substrate Competitive Inhibition: Developing inhibitors that target the substrate-binding site instead of the ATP pocket is a promising strategy to achieve high selectivity, as this site is less conserved among kinases. mdpi.compatsnap.com

Improving Isoform Specificity: GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which share 98% sequence identity in their kinase domains. frontiersin.org Despite this similarity, developing isoform-specific inhibitors is desirable. Recent screening of natural compounds identified Psoralidin as being more potent against GSK-3α and Rosmarinic acid as more potent against GSK-3β, demonstrating that achieving isoform selectivity is possible. biorxiv.org

Improving Pharmacodynamic Profile: This involves modifying the molecule to have better absorption, distribution, metabolism, and excretion (ADME) properties. A common strategy is to mitigate metabolic liabilities. For example, a phenolic hydroxyl group, which can be a site for metabolic modification, might be replaced with a different group to improve the compound's stability in the body while maintaining or improving potency. nih.gov

Computational Chemistry Approaches for Lead Optimization of this compound Scaffolds (e.g., molecular docking, QSAR, machine learning)

Computational chemistry is an indispensable tool in modern drug discovery for accelerating the lead optimization process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.net Docking studies are used to visualize how different analogues of Inhibitor X fit into the GSK-3 active site, helping to explain observed SAR and guide the design of new derivatives with improved interactions. nih.govmdpi.com For example, docking can confirm that an inhibitor's key functional groups are making the expected hydrogen bonds with the hinge region. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By building a QSAR model for analogues of Inhibitor X, researchers can predict the inhibitory activity of yet-unsynthesized compounds, prioritizing the synthesis of the most promising candidates. researchgate.net These models can highlight which steric, electronic, and hydrophobic properties are most important for activity. researchgate.net

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be used as a 3D query to screen large virtual databases of compounds to identify novel scaffolds that possess the required features for GSK-3 inhibition. wjgnet.comolemiss.edu This approach led to the identification of novel low micromolar hit scaffolds for kinase inhibitor development. nih.gov

Machine Learning: Machine learning algorithms, such as naive Bayesian classification, can be trained on known GSK-3 inhibitors and non-inhibitors to create models that can accurately predict the activity of new compounds. frontiersin.org These computational approaches, often used in combination, provide a rational framework for optimizing lead compounds like this compound, making the drug discovery process more efficient and targeted.

Advanced Methodologies for Investigating Gsk 3 Inhibitor X

Biochemical and Biophysical Assays for Characterizing GSK-3 Inhibitor X Activity

High-Throughput In Vitro Kinase Assays for this compound Screening and Potency Determination

High-throughput screening (HTS) is fundamental in the initial identification and subsequent characterization of GSK-3 inhibitors like "this compound". scribd.com These assays are designed to rapidly assess the inhibitory potential of numerous compounds, facilitating the discovery of lead candidates. technologynetworks.com Various detection methods are employed, each with distinct advantages.

Radiometric Assays: Though less common now due to safety and disposal concerns, traditional radiometric assays involve the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The transfer of the radiolabeled phosphate (B84403) group to a specific GSK-3 substrate is quantified, providing a direct measure of kinase activity. Inhibition of this transfer by "this compound" would be observed as a decrease in substrate radioactivity.

Luminescence-Based Assays: These assays are highly amenable to HTS due to their sensitivity and broad dynamic range. scribd.com A common format is the Kinase-Glo® assay, which measures the amount of ATP remaining in a solution following a kinase reaction. scribd.comtechnologynetworks.com As GSK-3 utilizes ATP to phosphorylate its substrate, a potent inhibitor like "this compound" would leave more ATP in the reaction, resulting in a higher luminescence signal. frontiersin.org This method has been successfully used to screen large compound libraries and identify novel GSK-3 inhibitors. scribd.com

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays utilize a fluorescently labeled peptide substrate and a phospho-specific antibody also labeled with a fluorescent molecule. When the substrate is phosphorylated by GSK-3, the antibody binds, bringing the two fluorophores into proximity and generating a FRET signal. "this compound" would prevent this phosphorylation, leading to a reduced FRET signal.

Mass Spectrometry-Based Assays: This label-free approach offers high accuracy and the ability to directly measure both substrate phosphorylation and inhibitor binding. By analyzing the mass shift upon phosphorylation of a substrate peptide, the activity of GSK-3 can be precisely quantified. This technique can be used to determine the IC₅₀ values of inhibitors like "this compound".

The table below summarizes the IC₅₀ values for a selection of known GSK-3 inhibitors, which serves as a benchmark for evaluating the potency of "this compound". thno.orgnih.govnih.gov

CompoundGSK-3β IC₅₀ (nM)Assay Type
CHIR-9902140Cell-free enzyme assay
PF-048023672.1Recombinant human GSK-3β enzyme assay
AR-A014418140Cell-free enzyme assay
Tideglusib (B1682902)N/AN/A
LY2090314N/AN/A

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics of this compound

Beyond just potency, understanding the binding kinetics and thermodynamics of "this compound" is crucial.

Surface Plasmon Resonance (SPR): SPR is a powerful biophysical technique used to measure the real-time binding and dissociation of molecules. unibo.it In this setup, GSK-3β is immobilized on a sensor chip, and a solution containing "this compound" is flowed over the surface. unibo.it The binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a response. unibo.it This allows for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋), providing a detailed kinetic profile of the inhibitor-enzyme interaction. nih.govbiorxiv.org For example, SPR has been used to compare the binding affinities of different GSK-3 inhibitors. reichertspr.comresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. azom.com A solution of "this compound" is titrated into a sample cell containing GSK-3β, and the resulting heat change is measured. unlv.edu This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). azom.com From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated. utwente.nl ITC is particularly useful for understanding the driving forces behind the binding interaction and can be used to study enzyme kinetics. unlv.eduresearchgate.net

The following table presents kinetic and thermodynamic data for known GSK-3 inhibitors, providing a reference for the characterization of "this compound".

CompoundMethodK₋ (nM)kₐ (M⁻¹s⁻¹)kₑ (s⁻¹)
hDISCtideSPR0.5 µM (estimated)4952.49x10⁻⁴
FRATideSPR3.2 µM (estimated)N/AN/A
CID 5706819SPR130N/AN/A
CID 5928898SPR60N/AN/A

Cell-Based Assays for Pharmacodynamic Readouts of this compound

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are critical for understanding the pharmacodynamic effects of "this compound" in a more physiologically relevant context.

Quantitative Phosphoproteomics and Immunoblotting for GSK-3 Substrate Phosphorylation (e.g., β-Catenin, Tau)

GSK-3 has a multitude of downstream substrates, and its inhibition leads to changes in their phosphorylation status.

Immunoblotting: This widely used technique allows for the detection of specific proteins and their phosphorylation state. To assess the activity of "this compound", cells can be treated with the compound, and cell lysates can be analyzed by Western blot using antibodies specific for phosphorylated forms of GSK-3 substrates like β-catenin and Tau. nih.gov A decrease in the phosphorylation of these substrates would indicate effective inhibition of GSK-3 in the cellular environment. unibo.itnih.gov

Quantitative Phosphoproteomics: This advanced mass spectrometry-based technique provides a global and unbiased view of the changes in protein phosphorylation across the entire proteome in response to "this compound". nih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed to compare the phosphoproteomes of treated and untreated cells, revealing the full spectrum of GSK-3-dependent phosphorylation events. nih.govresearchgate.net This approach can identify novel substrates and pathways affected by the inhibitor. ahajournals.orgnih.gov

Live-Cell Imaging and Fluorescence Microscopy for this compound Induced Cellular Events

Visualizing the effects of "this compound" in real-time within living cells provides invaluable spatial and temporal information. nanets.net

Fluorescence Microscopy: Using fluorescently tagged proteins or antibodies, the subcellular localization of GSK-3 and its substrates can be monitored. For instance, the inhibition of GSK-3 by "this compound" is known to cause the accumulation and nuclear translocation of β-catenin. nih.gov This can be visualized by transfecting cells with a β-catenin-GFP fusion construct and observing its movement from the cytoplasm to the nucleus after inhibitor treatment. researchgate.net

Live-Cell Imaging: This technique allows for the continuous monitoring of cellular processes over time. nanets.net For example, the effect of "this compound" on cell motility or morphological changes can be observed and quantified using live-cell imaging systems. frontiersin.org This can reveal dynamic cellular responses to GSK-3 inhibition. biorxiv.org

Reporter Gene Assays for Pathway Activation by this compound

Reporter gene assays are a powerful tool for quantifying the activity of specific signaling pathways. nih.gov

TCF/LEF Reporter Assays: The Wnt/β-catenin signaling pathway is a major downstream target of GSK-3. Inhibition of GSK-3 leads to the stabilization of β-catenin, which then translocates to the nucleus and activates transcription factors of the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family. aai.org A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash) can be used to measure the activation of this pathway. nih.govmdpi.com Treatment with "this compound" would result in an increase in luciferase activity, providing a quantitative measure of its ability to activate Wnt/β-catenin signaling. oncotarget.comnih.gov

The following table shows examples of how reporter gene assays have been used to characterize the effects of GSK-3 inhibitors.

Cell LineReporter SystemGSK-3 InhibitorObserved Effect
22Rv1pTOPFlash/pFOPFlashCHIR99021, BIO-AcetoximeIncreased β-catenin activity
HEK293TTOPFLASHBIOIncreased Wnt/β-catenin signaling
Mouse Embryonic Stem CellsWnt-reporterCHIR-99021, CHIR-98014Strong induction of Wnt/β-catenin pathway

CRISPR-Cas9 Gene Editing for Target Validation in Cellular Models of GSK-3 Inhibition

The advent of CRISPR-Cas9 gene-editing technology has revolutionized target validation in drug discovery. oncodesign-services.com This powerful tool allows for the precise knockout or modification of genes, enabling researchers to confirm the role of a specific target in a disease process. oncodesign-services.com In the context of "this compound," CRISPR-Cas9 can be employed in cellular models to systematically disrupt the GSK-3α and GSK-3β genes. By observing the resulting phenotypic changes, researchers can validate that the therapeutic effects of the inhibitor are indeed mediated through its action on GSK-3. oncodesign-services.comnih.gov

Genome-wide CRISPR-Cas9 knockout screens are a particularly powerful application of this technology. nih.gov These screens involve the use of single-guide RNAs (sgRNAs) designed to target and knock out every gene in the genome. nih.gov This allows for the identification of genes that, when disrupted, produce a specific phenotype of interest. oncodesign-services.com For instance, a screen could be designed to identify genes that, when knocked out, mimic the effects of this compound or alter the cell's sensitivity to the inhibitor. Such screens have the potential to uncover novel regulatory pathways and off-target effects. nih.govnih.gov

One innovative approach combines CRISPR screening with click chemistry to identify regulators of specific signaling pathways. This method has been used to uncover a regulatory circuit involving GSK-3 and protein kinase C in controlling phospholipase D signaling. nih.gov This demonstrates the potential of combining CRISPR technology with other advanced techniques to gain deeper insights into the mechanisms of action of inhibitors like this compound.

Furthermore, CRISPR-Cas9 can be utilized to create cell lines with specific mutations, such as those that confer resistance to this compound. By analyzing these resistant cell lines, researchers can identify the specific mutations that prevent the inhibitor from binding to its target or that activate alternative signaling pathways, thus providing crucial information for the development of more effective and targeted therapies. oncodesign-services.com The technology can also be used to create targeted gene knockouts or knock-ins in various cell lines, including lymphoma cell lines, to study the specific roles of GSK-3α and GSK-3β. researchgate.net

Preclinical In Vivo Study Design and Mechanistic Endpoints for this compound Evaluation

The selection of appropriate animal models is critical for the preclinical evaluation of "this compound." The choice of model depends on the specific disease being studied and the questions being addressed. Both genetic and disease-induced models are valuable tools in this process.

Genetic Models: These models involve the genetic manipulation of animals to either overexpress, knock out, or mutate the GSK-3 genes.

GSK-3β Knockout Mice: These mice have been instrumental in demonstrating the essential role of GSK-3β in embryonic development, as homozygous knockout is lethal. frontiersin.orgfrontiersin.org Heterozygous GSK-3β mice are viable and exhibit behaviors that mimic the effects of chronic lithium treatment, a known GSK-3 inhibitor. frontiersin.orgnih.gov

Conditional Knockout Mice: To circumvent the lethality of a full knockout, conditional knockout models allow for the deletion of GSK-3 in specific tissues or at specific times. For example, conditional deletion of GSK-3 in the brains of Alzheimer's disease (AD) mouse models has been shown to reduce β-amyloid plaques and tau phosphorylation. mdpi.com

Transgenic Overexpression Models: Mice that overexpress GSK-3β can recapitulate some aspects of human diseases. For instance, transgenic mice overexpressing GSK-3β show manic-like behavior and are more vulnerable to stress-induced depressive behavior. frontiersin.orgnih.gov

Phosphorylation-Resistant Knock-in Mice: These models, where the serine phosphorylation sites on GSK-3 are mutated, prevent the kinase from being inhibited by upstream signals. These mice have been crucial in confirming the in vivo roles of GSK-3β in processes like tau phosphorylation. mdpi.com

Disease-Induced Models: These models involve inducing a disease state in animals, often through the administration of a toxin or by creating a specific injury.

Valproic Acid (VPA)-Induced Autism Spectrum Disorder (ASD) Model: Prenatal exposure to VPA in rodents is a well-established model for ASD. In these animals, elevated levels of GSK-3β have been observed in the amygdala. nih.gov

Bleomycin-Induced Lung Fibrosis: In a mouse model of lung fibrosis induced by bleomycin, GSK-3 inhibition was found to modulate the expression of matrix metalloproteinases (MMPs), suggesting a role for GSK-3 in the pathogenesis of pulmonary fibrosis. frontiersin.org

Patient-Derived Xenograft (PDX) Models: For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used. The GSK-3β inhibitor tideglusib has been tested in PDX models of rhabdomyosarcoma. oncotarget.com

Animal Model Type Examples Justification for Use with this compound
Genetic Models GSK-3β heterozygous knockout mice, Conditional GSK-3 knockout mice, GSK-3β overexpression transgenic mice, Phosphorylation-resistant GSK-3 knock-in miceTo directly assess the on-target effects of this compound and to understand the specific roles of GSK-3α and GSK-3β in various physiological and pathological processes. frontiersin.orgfrontiersin.orgnih.govmdpi.com
Disease-Induced Models VPA-induced ASD model, Bleomycin-induced lung fibrosis model, Patient-Derived Xenograft (PDX) modelsTo evaluate the therapeutic efficacy of this compound in a context that more closely mimics the human disease state. nih.govfrontiersin.orgoncotarget.com

Ex vivo analysis of tissues and biofluids from animals treated with "this compound" is essential for understanding the inhibitor's pharmacodynamic effects and for identifying potential biomarkers of target engagement and efficacy. nih.gov This involves collecting samples such as brain tissue, blood, or bronchoalveolar lavage fluid (BALF) after treatment and analyzing them for changes in the phosphorylation status of known GSK-3 substrates. frontiersin.orgmdpi.com

A key substrate for monitoring GSK-3 activity is β-catenin. Inhibition of GSK-3β leads to a reduction in the phosphorylation of β-catenin at specific serine and threonine residues (Ser33/37 and Thr41), resulting in its stabilization and accumulation. oncotarget.com This can be readily measured using techniques like Western blotting. oncotarget.com In a study with the GSK-3β inhibitor tideglusib in rhabdomyosarcoma PDX models, a reduction in phospho-β-catenin and a consequent increase in total β-catenin were observed, confirming on-target activity. oncotarget.com

Another important substrate is the tau protein, which is hyperphosphorylated by GSK-3 in Alzheimer's disease. acs.org Ex vivo analysis of brain tissue from animal models of AD treated with this compound would be expected to show a decrease in tau phosphorylation at specific sites. acs.org

Furthermore, the analysis of BALF from a mouse model of lung fibrosis revealed that GSK-3 inhibition modulated the levels of MMP-9, MMP-2, and their inhibitors, TIMP-1 and TIMP-2. frontiersin.org This highlights the utility of analyzing biofluids for biomarkers that reflect the broader physiological effects of GSK-3 inhibition.

The use of ex vivo systems with human tissues can also provide valuable mechanistic insights and aid in the discovery of candidate biomarkers before initiating human clinical trials. nih.gov For instance, treating ex vivo expanded hematopoietic stem cells with a GSK-3β inhibitor was shown to promote their engraftment in a transplantation model. nih.gov

Biomarker Tissue/Biofluid Analytical Method Expected Change with this compound
Phospho-β-catenin (Ser33/37, Thr41)Tumor tissue, other relevant tissuesWestern Blot, ELISADecrease
Total β-cateninTumor tissue, other relevant tissuesWestern Blot, ELISAIncrease
Phosphorylated TauBrain tissueWestern Blot, ImmunohistochemistryDecrease
MMP-9, MMP-2Bronchoalveolar Lavage Fluid (BALF)Zymography, ELISAModulation (decrease in a fibrosis model)
TIMP-1, TIMP-2Bronchoalveolar Lavage Fluid (BALF)Western Blot, ELISAModulation (decrease in a fibrosis model)

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify biological processes in vivo. In the context of "this compound," PET imaging with a specific radiotracer can be a powerful tool for confirming target engagement in the brain and assessing brain penetration. nih.govosti.gov

The development of suitable PET radiotracers for GSK-3 has been a long-standing goal. osti.gov An ideal radiotracer should be potent, selective, and able to cross the blood-brain barrier. nih.gov Several candidate radiotracers have been developed and evaluated in preclinical models. mdpi.com

One of the challenges has been to develop tracers that are highly selective for GSK-3 over other kinases. nih.gov Early candidates like [11C]SB-216763 showed good brain uptake but lacked selectivity. nih.gov More recently, a series of oxazole-4-carboxamide-based inhibitors have been identified that are highly potent, selective, and brain-penetrant. acs.org

From this series, [11C]OCM-44 and [18F]OCM-50 have emerged as promising candidates. mdpi.com PET imaging studies in non-human primates have shown that both radiotracers readily enter the brain and distribute throughout the grey matter. mdpi.com Blocking studies with a selective GSK-3 antagonist, PF-367, were performed to confirm target selectivity. mdpi.com

These advanced imaging techniques can provide crucial information for the clinical development of this compound. They can help in selecting the optimal dose for clinical trials by demonstrating target engagement at different dose levels. osti.gov Furthermore, PET imaging could potentially be used for patient selection and for monitoring the therapeutic response to treatment. nih.govosti.gov

PET Radiotracer Key Characteristics Preclinical Findings
[11C]SB-216763 Good brain uptake in rodents and non-human primates.Lacked selectivity for GSK-3 over other kinases. nih.gov
[11C]OCM-44 High in vitro selectivity for GSK-3.Readily entered the non-human primate brain with good uptake in grey matter. mdpi.com
[18F]OCM-50 High in vitro selectivity for GSK-3.Showed good brain uptake and rapid clearance in non-human primates. mdpi.comosti.gov

Ex Vivo Biomarker Analysis in Tissues and Biofluids from this compound Treated Animals (e.g., phosphorylated substrates)

Omics Technologies for Comprehensive Analysis of this compound Effects

Proteomics and phosphoproteomics are powerful "omics" technologies that allow for the global analysis of protein expression and phosphorylation changes in response to a drug like "this compound." These unbiased approaches can provide a comprehensive understanding of the cellular pathways and networks affected by the inhibitor. frontiersin.org

A phosphoproteomic analysis comparing wild-type cells with cells where GSK-3 has been knocked out can identify a wide range of GSK-3 substrates. nih.gov One such study in mouse embryonic stem cells identified hundreds of proteins with altered phosphorylation levels upon GSK-3 deletion, confirming known substrates and revealing novel ones involved in processes like alternative splicing. nih.gov

In the context of this compound, a similar approach could be used. Cells would be treated with the inhibitor, and then changes in the proteome and phosphoproteome would be analyzed using mass spectrometry. This would provide a detailed map of the signaling pathways modulated by the inhibitor.

For example, a study using a GSK-3 inhibitor in 3T3-L1 adipocytes identified a diverse subnetwork of kinases and proteins that were dysregulated. biorxiv.org This approach helped to identify defective GSK-3 signaling as a common feature across different models of insulin (B600854) resistance. biorxiv.org

Furthermore, combining proteomics with bioinformatics analysis can help to identify key regulatory networks. In a study of mouse sperm capacitation, phosphoproteomics coupled with Ingenuity Pathway Analysis (IPA) revealed a novel role for GSK-3 in this process. mdpi.com

The data generated from these studies can be substantial. For instance, a proteome analysis in response to GSK-3β knockdown identified 115 proteins with lower levels and 34 proteins with higher levels. frontiersin.org The corresponding phosphoproteome analysis identified 581 phosphosites with higher phosphorylation and 288 with lower phosphorylation. frontiersin.org

Omics Technology Application for this compound Potential Findings
Proteomics To identify global changes in protein abundance following treatment with this compound.Identification of proteins whose expression is up- or down-regulated, providing insights into the broader cellular response to GSK-3 inhibition. frontiersin.orgnih.gov
Phosphoproteomics To identify direct and indirect substrates of GSK-3 that are affected by this compound.A comprehensive map of the signaling pathways modulated by the inhibitor, including both known and novel substrates. nih.govbiorxiv.orgmdpi.com
Bioinformatics Analysis To analyze the large datasets generated by proteomics and phosphoproteomics and identify key regulatory networks and pathways.Elucidation of the complex biological processes regulated by GSK-3 and how they are perturbed by this compound. frontiersin.orgmdpi.com

Transcriptomics (RNA-Seq) for Gene Expression Signatures Associated with this compound Treatmentaacrjournals.org

Transcriptomic analysis using RNA sequencing (RNA-Seq) is a powerful methodology to elucidate the global gene expression changes induced by this compound. This technique provides a comprehensive snapshot of the cellular response to GSK-3 inhibition, revealing key signaling pathways and downstream genetic targets. frontiersin.orgnih.gov

Research involving the treatment of various cell lines with GSK-3 inhibitors has identified a significant number of differentially expressed genes (DEGs). For instance, in one study using Neuro-2a cells treated with the specific GSK-3 inhibitor CHIR99021, researchers identified 1,364 DEGs, with 580 genes being up-regulated and 784 genes down-regulated. nih.gov Similarly, RNA-Seq analysis on human samples has highlighted the enrichment of pathways such as Akt and Wnt following GSK-3 inhibition. reprocell.com

The primary mechanism influenced by GSK-3 inhibitors like this compound is the Wnt/β-catenin signaling pathway. researchgate.net Inhibition of GSK-3 prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus, where it acts as a transcriptional co-activator. researchgate.net This leads to the altered expression of numerous Wnt-associated target genes. frontiersin.org Studies have shown that GSK-3 inhibition can modulate the expression of dozens of genes within the Wnt pathway. frontiersin.org

Beyond the canonical Wnt pathway, transcriptomics reveals that this compound can influence a diverse range of cellular processes. Gene Ontology (GO) enrichment analysis of DEGs often points to processes like cell growth, development, differentiation, and metabolism. nih.govplos.org For example, in different cellular contexts, GSK-3 inhibition has been shown to affect the expression of genes involved in neurogenesis, such as those for axon growth and guidance, as well as pluripotency and self-renewal in stem cells through the regulation of factors like Klf4 and Tfcp2l1. frontiersin.orgaai.org

Furthermore, RNA-Seq data has uncovered novel interactions and regulatory roles for GSK-3. For example, GSK-3 inhibitors have been found to alter the mRNA levels of oncogenes like c-MYC and MYCN in neuroblastoma cells, suggesting a role in cancer biology beyond what is traditionally understood. frontiersin.org The analysis also identifies the modulation of genes involved in inflammatory responses and immune cell function, such as the regulation of IL-10 in T cells. aai.orgmdpi.com

The table below presents a selection of genes found to be differentially regulated by GSK-3 inhibition in various research models, illustrating the broad impact of compounds like this compound.

Table 1: Selected Differentially Expressed Genes Upon Treatment with a GSK-3 Inhibitor

Gene SymbolFull Gene NameObserved ChangeAssociated Pathway/ProcessCellular Context/ModelSource
AXIN2Axin 2Up-regulatedWnt/β-catenin SignalingGeneral frontiersin.org
MYCMYC Proto-OncogeneDown-regulatedCell Cycle, CancerNeuroblastoma Cells frontiersin.org
KLF4Kruppel-like Factor 4Up-regulatedStem Cell PluripotencyMouse Embryonic Stem Cells aai.org
IL-10Interleukin 10Up-regulatedImmune RegulationHuman Regulatory T Cells aai.org
STEAP1STEAP1 MetalloreductaseUp-regulatedIron HomeostasisNeuro-2a Cells nih.gov
PPAR-γPeroxisome Proliferator-Activated Receptor GammaDown-regulatedAdipogenesisFibro-adipogenic Progenitors reprocell.com
APOEApolipoprotein EUp-regulatedInnate Immunity, Alzheimer's DiseaseA549 Cells nih.gov

Metabolomics for Metabolic Pathway Perturbations by this compound

Metabolomics provides a functional readout of the cellular state by quantifying the abundance of small molecule metabolites. Applying this methodology to the study of this compound reveals significant perturbations in cellular metabolism, reflecting the enzyme's central role as a metabolic regulator. nih.gov

GSK-3 was originally identified for its role in glycogen (B147801) metabolism, where it phosphorylates and inactivates glycogen synthase. nih.gov Therefore, a primary and expected effect of this compound is the modulation of glucose metabolism. Metabolomic studies consistently show that inhibition of GSK-3 enhances glycolysis. nih.govoup.com This is characterized by an increase in the levels of key glycolytic intermediates such as glucose-6-phosphate and pyruvate (B1213749). nih.govoup.com The increased glycolytic flux can lead to higher production of ATP, providing an alternative energy source, particularly in ischemic conditions or in cells with mitochondrial stress. nih.govmdpi.com

Beyond glycolysis, GSK-3 inhibition affects a broader spectrum of metabolic pathways. For instance, in models of myocardial infarction, treatment with a GSK-3 inhibitor not only enhanced glycolysis but also reduced the accumulation of branched-chain amino acids (BCAAs). nih.gov In other contexts, such as in acute myeloid leukemia (AML) cells, GSK-3 inhibitors have been shown to regulate glycolysis by affecting pyruvate and ATP levels. oup.com

The influence of GSK-3 extends to lipid metabolism and the pentose (B10789219) phosphate pathway (PPP). mdpi.com Inactivation of GSK-3 has been linked to changes in the levels of amino acids and lysolipids. mdpi.com The enzyme's activity is intertwined with major signaling hubs that control metabolism, including the Akt/mTOR and AMPK pathways. mdpi.com For example, GSK-3 can act upstream of mTORC1, and its inhibition can modulate lysosomal acidification and autophagy, processes tightly linked to cellular metabolic sensing.

The table below summarizes key metabolic changes observed following the inhibition of GSK-3 with compounds functionally equivalent to this compound.

Table 2: Key Metabolite and Pathway Perturbations by a GSK-3 Inhibitor

Metabolic PathwayKey Metabolite(s)Observed ChangePhysiological ContextSource
GlycolysisGlucose 6-phosphate, Pyruvate, ATPIncreasedIschemic Myocardium, AML Cells nih.govoup.com
Glycogen SynthesisGlycogenIncreasedGeneral (primary function of GSK-3) nih.govnih.gov
Amino Acid MetabolismBranched-Chain Amino Acids (BCAAs)Decreased AccumulationIschemic Myocardium nih.gov
Pentose Phosphate PathwayPPP IntermediatesIncreasedNeuronal cells with mitochondrial stress mdpi.com
GluconeogenesisPEPCK, G6Pase (gene expression)DecreasedHepatic Cells nih.gov

Challenges and Future Directions in Glycogen Synthase Kinase 3 Inhibitor X Research

Strategies for Enhancing Target Specificity and Minimizing Off-Target Effects of GSK-3 Inhibitor X

A primary hurdle in the development of kinase inhibitors is achieving target specificity, as the ATP-binding sites of the more than 500 human protein kinases are highly conserved. frontiersin.orgpatsnap.com Early GSK-3 inhibitors that competed with ATP often displayed off-target activity, notably against cyclin-dependent kinases (CDKs), due to high structural similarity in the ATP-binding domain. frontiersin.org

To overcome this, research has shifted towards strategies that exploit unique features of the GSK-3 enzyme. This compound exemplifies one such advanced strategy: allosteric modulation. scbt.com Unlike ATP-competitive inhibitors, allosteric modulators bind to sites on the enzyme distinct from the active site, inducing conformational changes that inhibit activity. patsnap.comresearchgate.net This mechanism inherently offers higher selectivity, as allosteric sites are less conserved across the kinome. researchgate.netnih.gov this compound is characterized by its ability to disrupt the enzyme's active site through unique steric hindrance, a hallmark of its allosteric action that minimizes off-target effects. scbt.com

Another key strategy is the development of substrate-competitive inhibitors. These agents are designed to compete with the specific protein substrates of GSK-3, which could offer a superior level of specificity. frontiersin.orgnih.gov While this compound is an allosteric modulator, the principles of targeting sites other than the ATP pocket are shared. Future research could focus on refining the allosteric interaction of this compound to further enhance its specificity for GSK-3α or GSK-3β isoforms, which share 98% sequence identity in their kinase domains but are not functionally redundant. nih.govmdpi.com

Addressing Polypharmacology and Network Effects of this compound

GSK-3 does not operate in isolation; it is a critical node in complex signaling networks, including the Wnt/β-catenin, PI3K/Akt, and NF-κB pathways. plos.orgnih.gov Consequently, inhibiting GSK-3 inevitably leads to a cascade of downstream effects, a phenomenon known as polypharmacology. nih.gov This can be a double-edged sword. On one hand, the broad impact of GSK-3 inhibition can be therapeutically beneficial across a range of diseases. plos.org For example, by stabilizing β-catenin, GSK-3 inhibitors can influence cell proliferation, while their impact on NF-κB can modulate inflammation and cell survival. nih.govaacrjournals.org

On the other hand, complete inhibition of such a central enzyme could disrupt essential cellular functions, leading to toxicity. patsnap.comresearchgate.net The challenge for a compound like this compound is to achieve a "tunable" or subtle modulation of these networks rather than a complete shutdown. nih.govmdpi.com As an allosteric inhibitor, this compound may offer a more nuanced approach than ATP-competitive inhibitors, potentially preserving essential pathways while correcting aberrant activity in pathological states. researchgate.netcsic.es

Future research must carefully map the network effects resulting from the specific allosteric modulation induced by this compound. Understanding how it influences the crosstalk between different signaling pathways is crucial for predicting both its therapeutic efficacy and its potential for adverse effects. frontiersin.org This involves analyzing its impact on the phosphorylation of multiple GSK-3 substrates to build a comprehensive picture of its cellular consequences. plos.org

Exploration of Novel Allosteric Sites and Modulators for GSK-3 Inhibition beyond this compound

The development of this compound is part of a broader exploration into allosteric modulation of GSK-3. scbt.com Computational and structural studies have been instrumental in identifying novel binding pockets on the GSK-3β surface that are distinct from the ATP-binding site. nih.govmdpi.com Using geometry-based algorithms, researchers have mapped at least seven conserved, druggable pockets. nih.govmdpi.com

These sites include the well-known ATP-binding site (Pocket 1), the substrate-binding site (Pocket 2), and the axin/fratide binding site (Pocket 3). nih.gov Crucially, four additional pockets (Pockets 4, 5, 6, and 7) have been identified as potential allosteric sites, offering new targets for inhibitor design. nih.govmdpi.com These discoveries open up new pharmacological frontiers, suggesting that different allosteric modulators could fine-tune GSK-3 activity in distinct ways. csic.es

Table 1: Identified Druggable Pockets on GSK-3β
Pocket NumberPocket Name/TypeLocationSignificance
Pocket 1ATP-Binding SiteN-terminal LobeOrthosteric site targeted by traditional competitive inhibitors. nih.govmdpi.com
Pocket 2Substrate-Binding SiteCatalytic GrooveTarget for substrate-competitive inhibitors. nih.govmdpi.com
Pocket 3Axin/Fratide Binding SiteC-terminal RegionSite for protein-protein interactions that regulate GSK-3 activity. frontiersin.orgnih.gov
Pocket 4Allosteric SiteC-terminal LobePotential target for novel allosteric modulators. nih.govmdpi.com
Pocket 5Allosteric SiteN-terminal LobePotential target for novel allosteric modulators. nih.govmdpi.com
Pocket 6Allosteric SiteHinge RegionPotential target for novel allosteric modulators. nih.govmdpi.com
Pocket 7Allosteric SiteC-terminal LobePutative binding site for several classes of allosteric inhibitors. mdpi.com

The exploration of these sites has led to the identification of various chemical scaffolds, such as benzothiazinones and quinolone derivatives, that act as non-ATP-competitive inhibitors. nih.govthno.org This ongoing research provides a rich context for understanding the mechanism of this compound and for designing next-generation modulators with potentially improved or different pharmacological profiles.

Synergistic Effects of this compound in Combination with Other Mechanistic Agents in Preclinical Models

The complex role of GSK-3 in disease, particularly in cancer, suggests that combination therapy may be a highly effective strategy. nih.govcsic.es Preclinical studies have shown that GSK-3 inhibitors can act synergistically with other agents to enhance therapeutic outcomes. nih.gov For example, inhibiting GSK-3 has been shown to resensitize cancer cells to chemotherapy by suppressing NF-κB-mediated survival pathways. aacrjournals.org One study demonstrated that the GSK-3 inhibitor 9-ING-41 enhanced the antitumor effect of irinotecan (B1672180) (CPT-11) in breast cancer models. aacrjournals.org

In the context of neurodegeneration, combining a GSK-3 inhibitor (AZD1080) with an activator of the Nrf2 oxidative stress response pathway was proposed to achieve greater efficacy in a motor neuron disease model. neurodegenerationresearch.eu This approach targets two distinct but related pathological mechanisms.

For this compound, a key future direction is the systematic exploration of its potential in combination therapies. Based on the known functions of GSK-3, rational combinations could be designed. In oncology, this would involve pairing this compound with standard-of-care chemotherapies or targeted agents. nih.govpatsnap.com In neurodegenerative diseases, combinations with anti-inflammatory drugs or agents targeting other proteinopathies could be explored. Preclinical models will be essential to validate these synergistic effects and to identify the most promising combinations for clinical translation.

Development of Advanced In Vitro and Ex Vivo Models for High-Fidelity Preclinical Evaluation of this compound

To accurately predict the clinical potential of this compound, it is imperative to move beyond simple, immortalized cell lines and utilize more sophisticated preclinical models that better recapitulate human physiology and disease. High-fidelity evaluation now relies on a suite of advanced in vitro and ex vivo systems.

Patient-Derived Models: Patient-derived xenografts (PDX), where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used in cancer research. These models better retain the heterogeneity and genetic characteristics of the original tumor. oncotarget.com The efficacy of GSK-3 inhibitors has been tested in PDX models of rhabdomyosarcoma. oncotarget.com Similarly, primary tumor cultures derived from patients offer a powerful in vitro tool. oncotarget.com

Stem Cell-Based Models: For neurological diseases, cells derived from induced pluripotent stem cells (iPSCs) are a major advancement. csic.es These models can be generated from patients with specific genetic mutations, allowing for the study of disease mechanisms and drug responses in a relevant human genetic context. Such models have been used to test GSK-3 inhibitors for neuropathologies like myotonic dystrophy. csic.es

Organotypic and 3D Cultures: Three-dimensional cell cultures and organoids provide more realistic models of tissue architecture and cell-cell interactions compared to 2D monolayers. These systems are valuable for assessing drug penetration, efficacy, and toxicity.

Specialized Cell-Based Assays: For specific applications, highly relevant cell models are crucial. For example, the Calu-3 human lung epithelial cell line has been used to evaluate the role of GSK-3 inhibitors in the context of SARS-CoV-2 infection. medrxiv.org

The preclinical evaluation of this compound should leverage these advanced models to generate robust data on its efficacy, target engagement, and potential toxicities, thereby increasing the confidence of its translation to human trials.

Strategic Translation of Preclinical Findings on this compound to Potential Therapeutic Concepts

The ultimate goal of preclinical research is to build a compelling case for clinical development. For this compound, this involves strategically translating the wealth of preclinical data into a viable therapeutic concept. The broad involvement of GSK-3 in pathophysiology presents both an opportunity and a challenge. researchgate.netmdpi.com

The strategic translation requires several key components:

Disease Indication Selection: Preclinical efficacy data from various models (e.g., cancer, neurodegeneration, metabolic disease) must be critically assessed to select the most promising initial disease indication. nih.gov This decision will be based on the strength of the data, the magnitude of the effect, and the unmet medical need. For instance, strong preclinical evidence of tau phosphorylation reduction could support translation for Alzheimer's disease. aacrjournals.orgnih.gov

Biomarker Development: Identifying and validating biomarkers is crucial for successful clinical trials. A target engagement biomarker would confirm that this compound is hitting its target (GSK-3) in patients. A pharmacodynamic biomarker would measure the biological response to the drug (e.g., changes in the phosphorylation of a downstream substrate like β-catenin). oncotarget.com

Defining a Therapeutic Window: A major challenge that limited earlier GSK-3 inhibitors was a narrow therapeutic window. researchgate.netpatsnap.com The enhanced selectivity of an allosteric modulator like this compound is hypothesized to widen this window. researchgate.net Rigorous preclinical toxicology studies are essential to define a safe dose range before moving into human studies.

The journey from a preclinical compound to a therapeutic concept for this compound depends on a cohesive strategy that integrates mechanistic understanding, robust evaluation in high-fidelity models, and a clear plan for clinical development guided by biomarkers. researchgate.netresearchgate.net

Q & A

Q. What are the primary molecular mechanisms through which GSK-3 Inhibitor X modulates kinase activity?

this compound acts as a selective ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms, binding to the kinase domain to block substrate phosphorylation. Unlike lithium (a non-ATP-competitive inhibitor), this compound directly competes with ATP for the catalytic site, with reported IC50 values in the nanomolar range . Its selectivity is attributed to structural interactions with conserved residues in the ATP-binding pocket, as demonstrated in kinase profiling assays .

Q. How should researchers validate the specificity of this compound in cellular assays?

To confirm specificity, combine the following approaches:

  • Kinase selectivity panels : Test against a broad panel of kinases (e.g., CDK5, PKC) to rule off-target effects. For example, this compound shows minimal inhibition of CDK2 or PKC at therapeutic concentrations .
  • Rescue experiments : Use siRNA/shRNA to knock down GSK-3α/β and assess whether the inhibitor’s effects are abolished.
  • Phospho-substrate monitoring : Quantify phosphorylation levels of canonical GSK-3 substrates (e.g., β-catenin, Tau) via Western blot .

Q. What experimental models are optimal for studying this compound in neurodegenerative diseases?

  • In vitro : Primary neuronal cultures or iPSC-derived neurons treated with Aβ oligomers or tauopathy-inducing agents. Measure synaptic plasticity markers (e.g., PSD-95) and tau hyperphosphorylation .
  • In vivo : Transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) with oral or intraperitoneal administration. Monitor cognitive deficits via Morris water maze and correlate with GSK-3 activity in brain homogenates .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

Contradictions often arise from:

  • Cell type variability : GSK-3 substrate priming (e.g., Wnt pathway activation) differs between cell lines. Validate baseline GSK-3 activity and substrate phosphorylation before treatment .
  • Off-target effects : Use isoform-specific KO models (e.g., GSK-3β<sup>−/−</sup> mice) to isolate inhibitor effects. Lithium, for instance, indirectly inhibits GSK-3 via phosphatase regulation, complicating direct comparisons .
  • Dose optimization : Perform dose-response curves in each model, as supra-physiological doses may inhibit unrelated kinases .

Q. What strategies address the challenge of isoform-specific inhibition (GSK-3α vs. GSK-3β)?

  • Isoform-selective inhibitors : Use Inhibitor X in tandem with isoform-specific tools (e.g., GSK-3β Inhibitor II, IC50 = 390 nM for β-isoform) to dissect contributions .
  • Genetic knockdown : Combine CRISPR/Cas9-mediated KO of GSK-3α or β with pharmacological inhibition to identify redundant pathways .
  • Substrate mapping : Use phosphoproteomics to identify isoform-specific substrates in the presence of Inhibitor X .

Q. How do in vitro and in vivo pharmacokinetic properties of this compound impact translational research?

  • Bioavailability : In vitro IC50 values (nM range) may not translate to in vivo efficacy due to blood-brain barrier penetration or metabolic instability. Use LC-MS to quantify brain/plasma ratios in rodent models .
  • Metabolite interference : Identify major metabolites via HPLC and test their activity against GSK-3 to rule out confounding effects .

Q. What are the implications of this compound’s cross-talk with Wnt/β-catenin signaling?

this compound stabilizes β-catenin by blocking its phosphorylation, activating Wnt-dependent transcription. However, this can confound studies in cancer models where Wnt hyperactivation drives proliferation. Mitigation strategies:

  • Use pathway-specific reporters (e.g., TOPFlash for Wnt) to quantify off-target activation .
  • Combine with Wnt inhibitors (e.g., XAV939) to isolate GSK-3’s non-canonical roles .

Methodological Best Practices

Q. How should researchers design dose-response experiments for this compound?

  • Range : Test 0.1–10× IC50 (e.g., 1–100 nM based on kinase assays) .
  • Controls : Include DMSO vehicle and a positive control (e.g., CHIR99021, a well-characterized GSK-3 inhibitor).
  • Duration : Short-term (24–48 hr) for acute signaling effects; long-term (7–14 days) for phenotypic changes (e.g., differentiation) .

Q. What assays are recommended for quantifying GSK-3 inhibition in tissue samples?

  • Kinase activity assays : Use recombinant GSK-3 and a fluorescent peptide substrate (e.g., phospho-GS-2) to measure residual activity post-inhibition .
  • Immunohistochemistry : Quantify nuclear β-catenin or phospho-Tau (Ser396) as surrogate markers in fixed tissues .

Q. How can researchers reconcile discrepancies between enzymatic and cellular IC50 values?

Discrepancies arise from cellular ATP concentrations (mM range), which compete with ATP-competitive inhibitors. Adjust in vitro assays to physiological ATP levels (2–5 mM) or use cell-free systems with lysates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.